1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Descripción
BenchChem offers high-quality 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-ethyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-9-12-10(15-13-9)8(2)14-6-4-11-5-7-14/h8,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOUFZWBCNJRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused analysis of the core physicochemical properties of the heterocyclic compound 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine. Aimed at professionals in the fields of medicinal chemistry, pharmacology, and drug development, this document elucidates the compound's molecular weight and lipophilicity (LogP). These parameters are fundamental to understanding its potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will detail the theoretical and experimental basis for these values, offering insights into the methodologies for their determination and their implications in the broader context of drug discovery.
Introduction: The Significance of Oxadiazole-Piperazine Scaffolds
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. It is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for ester and amide groups.[1][2] The incorporation of a piperazine ring, a common pharmacophore, often enhances the aqueous solubility and bioavailability of a molecule, while also providing a versatile point for synthetic modification. The combination of these two structural motifs in 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine suggests a compound designed with drug-like properties in mind. A comprehensive understanding of its fundamental physicochemical characteristics is the first step in evaluating its therapeutic potential.
Core Physicochemical Properties
The utility of a potential drug candidate is intrinsically linked to its physicochemical properties. For 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, the molecular weight and the partition coefficient (LogP) are of primary importance.
| Property | Value | Source |
| Molecular Formula | C10H18N4O | PubChemLite[3] |
| Molecular Weight | 210.27 g/mol | PubChemLite[3] |
| Monoisotopic Mass | 210.14806 Da | PubChemLite[3] |
| Predicted XLogP3 | 0.6 | PubChemLite[3] |
Molecular Weight: The Foundation of Molar-Based Calculations
The molecular weight of 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is 210.27 g/mol . This value is calculated based on its molecular formula, C10H18N4O, by summing the atomic weights of its constituent atoms. The monoisotopic mass, 210.14806 Da, represents the mass of the molecule with the most abundant isotopes of each element and is crucial for high-resolution mass spectrometry analysis.[3]
Experimental Workflow for Molecular Weight Determination:
The definitive experimental verification of the molecular weight is typically achieved through mass spectrometry.
Caption: A generalized workflow for molecular weight determination using mass spectrometry.
Causality in Experimental Choices:
-
Ionization Method: Electrospray ionization (ESI) is often preferred for polar molecules like the one , as it is a "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.
-
Mass Analyzer: A Time-of-Flight (TOF) analyzer is frequently chosen for its high resolution and mass accuracy, which is essential for confirming the elemental composition.
Lipophilicity (LogP): A Predictor of Membrane Permeability
The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid and an aqueous phase. It is expressed as the logarithm of the partition coefficient (LogP). For 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, the predicted XLogP3 value is 0.6.[3] This relatively low, positive value suggests that the compound is moderately lipophilic, with a slight preference for the lipid phase over the aqueous phase.
Implications for Drug Development: A LogP value in this range is often considered favorable for oral bioavailability, as it suggests a balance between aqueous solubility (necessary for dissolution in the gastrointestinal tract) and lipid solubility (required for permeation across cell membranes).
Methodologies for LogP Determination:
-
Computational Prediction: Algorithms like XLogP3 calculate the LogP based on the molecule's structure, summing the contributions of its individual fragments and atoms. These methods are valuable for high-throughput screening of virtual compound libraries.
-
Experimental Determination (Shake-Flask Method):
-
System Preparation: A biphasic system of n-octanol (simulating the lipid phase) and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4 to mimic physiological conditions) is prepared.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly to allow the compound to partition between them until equilibrium is reached.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Caption: The experimental workflow for the shake-flask method of LogP determination.
Synthesis and Broader Context
While this guide focuses on physicochemical properties, it is important to note that oxadiazole derivatives are typically synthesized through the cyclization of precursor molecules.[4] The synthesis of related 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazide intermediates.[5][6][7] The specific synthetic route to 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine would likely involve the reaction of an appropriately substituted amidoxime with a carboxylic acid derivative, followed by the introduction of the piperazine moiety. The choice of synthetic pathway can influence the purity and isomeric distribution of the final compound, which in turn can affect its measured physicochemical properties.
Conclusion
The fundamental physicochemical properties of 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, namely its molecular weight of 210.27 g/mol and a predicted XLogP3 of 0.6, provide a solid foundation for its further investigation as a potential drug candidate. These values suggest a molecule with a size and lipophilicity that are within the desirable range for oral bioavailability. Experimental verification of the LogP and a comprehensive ADME profiling are logical next steps in the preclinical evaluation of this compound. The insights and methodologies presented in this guide are intended to support researchers in their efforts to develop novel therapeutics based on the promising oxadiazole-piperazine scaffold.
References
-
Chemspace. 1-ethyl-4-[1-(3-propyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine - C13H24N4O. Available from: [Link]
-
PubChemLite. 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine. Available from: [Link]
-
Khan, I., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available from: [Link]
-
Chemspace. 1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-4-[(oxan-2-yl)methyl]piperazine - C15H26N4O2. Available from: [Link]
-
Chemazone. 1-{1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine. Available from: [Link]
-
Khan, I., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ResearchGate. Available from: [Link]
-
NextSDS. 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. Available from: [Link]
-
NextSDS. 1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine. Available from: [Link]
-
Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
de Oliveira, C. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. Available from: [Link]
-
PubMed. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. Available from: [Link]
-
PubChem. 3-(2,4-Dichloro-5-hydroxyphenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one. Available from: [Link]
-
Beilstein Journals. Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates. Available from: [Link]
-
ResearchGate. recent updates on chemistry and pharmacological aspects of 1, 3, 4-oxadiazole scaffold. Available from: [Link]
-
Chemazone. 1-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride. Available from: [Link]
-
ACS Publications. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (C10H18N4O) [pubchemlite.lcsb.uni.lu]
- 4. ijpsm.com [ijpsm.com]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Preliminary Toxicity Screening of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine: A Strategic Framework for Early-Stage Safety De-Risking
Executive Summary & Structural Deconstruction
The compound 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine represents a highly functionalized building block or early-stage pharmacophore frequently utilized in CNS and cardiovascular drug discovery. Structurally, it merges a 1,2,4-oxadiazole ring—a robust bioisostere for esters and amides—with a piperazine moiety.
While the oxadiazole ring generally confers metabolic stability and improved pharmacokinetic properties, the piperazine ring introduces a well-documented toxicological liability: cardiotoxicity via hERG channel blockade [1]. Furthermore, the potential for hepatic CYP450-mediated bioactivation of the secondary amine into reactive N-oxide species necessitates rigorous genotoxicity and hepatotoxicity profiling. This whitepaper outlines a self-validating, highly controlled preliminary toxicity screening cascade designed to de-risk this compound prior to in vivo efficacy studies.
Tiered Screening Strategy
To optimize resource allocation and ensure robust data integrity, the toxicity screening is structured as a tiered, causality-driven workflow. Cytotoxicity establishes the baseline, ensuring that subsequent functional assays (hERG, Ames) are not confounded by general cellular apoptosis or necrosis.
Tiered preliminary toxicity screening workflow for the oxadiazolyl piperazine derivative.
Self-Validating Experimental Protocols
In Vitro Cardiotoxicity: Automated Patch-Clamp hERG Assay
Rationale: The piperazine moiety is a basic amine (pKa ~9.5) that is predominantly protonated at physiological pH. Protonated amines are notorious for entering the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, causing delayed ventricular repolarization[2]. This assay complies with the for assessing proarrhythmic risk[3].
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably transfected with the hERG gene. Causality: HEK293 cells lack endogenous ionic currents that could mask or confound the hERG IKr tail current measurements.
-
Electrophysiological Recording: Utilize a planar patch-clamp system. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the compound at 6 concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) cumulatively. Allow 3 minutes per concentration to reach steady-state block.
System Validation Criteria:
-
Seal Quality: Access resistance must remain < 10 MΩ, and leak current must be < 100 pA throughout the recording.
-
Positive Control: The reference inhibitor E-4031 (100 nM) must produce >80% inhibition of the tail current. If these criteria are not met, the well is automatically excluded from the IC50 calculation.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
Rationale: To determine if the compound or its hepatic metabolites induce point mutations or frameshifts. This is conducted strictly according to [4].
Step-by-Step Methodology:
-
Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA. Causality: This specific panel ensures comprehensive detection of both base-pair substitutions (TA100, TA1535, WP2) and frameshift mutations (TA98, TA1537).
-
Metabolic Activation: Prepare an S9 mix using liver homogenates from Aroclor 1254-induced rats. Causality: The parent compound may be inert, but CYP450 enzymes in the S9 mix can bioactivate the piperazine ring into mutagenic N-oxides or hydroxylamines.
-
Plate Incorporation: Mix 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer for -S9 conditions), and 50 µL of the test compound (dosed up to 5,000 µ g/plate ). Pour over minimal agar plates and incubate at 37°C for 48 hours.
System Validation Criteria:
-
Vehicle Control: Spontaneous revertant colonies must fall within the laboratory's historical baseline ranges.
-
Positive Controls: Strain-specific mutagens (e.g., 2-aminoanthracene for +S9 conditions; Sodium azide for TA100 -S9) must induce a ≥ 3-fold increase in revertant colonies to validate assay sensitivity.
Cytotoxicity: HepG2 ATP-Luminescence Assay
Rationale: Baseline cytotoxicity must be established to ensure that hERG or Ames results are not artifacts of cell death. HepG2 cells are utilized because they retain basal levels of human hepatic drug-metabolizing enzymes.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in 384-well white opaque plates at 5,000 cells/well. Incubate for 24 hours.
-
Treatment: Dose the compound in a 10-point dose-response curve (0.1 µM to 100 µM) using an acoustic liquid handler to eliminate tip-based carryover. Incubate for 48 hours.
-
Quantification: Add CellTiter-Glo reagent. Causality: The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, serving as a direct, un-amplified proxy for metabolically active cells.
System Validation Criteria:
-
Z'-Factor: The assay plate must yield a Z'-factor ≥ 0.5 between the vehicle control (0.1% DMSO) and the positive kill control (10 µM Digitonin), ensuring high statistical reliability of the dynamic range.
Quantitative Data Interpretation Matrix
To facilitate rapid decision-making during lead optimization, the following matrix defines the quantitative thresholds for advancing the compound.
| Assay | Parameter | GO Criterion (De-risked) | NO-GO / Flag Criterion | Mechanistic Implication of Failure |
| hERG Patch-Clamp | IC50 | > 30 µM | < 10 µM | High risk of QT prolongation and Torsades de pointes (TdP). |
| Ames Test (OECD 471) | Revertant Fold-Increase | < 2-fold over vehicle | ≥ 2-fold (TA98/100) or ≥ 3-fold (TA1535/1537) | Direct DNA reactivity or generation of mutagenic N-oxide metabolites. |
| HepG2 Cytotoxicity | IC50 | > 50 µM | < 10 µM | General mitochondrial toxicity or reactive oxygen species (ROS) generation. |
Mechanistic Insights: The hERG Liability of Piperazines
The most critical liability for 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is its interaction with the hERG channel. Computational and structural biology studies reveal that the basic nitrogen of the piperazine ring acts as a primary pharmacophore for channel blockade[1].
At a physiological pH of 7.4, the secondary amine is protonated. When the hERG channel opens during the cardiac action potential, this positively charged moiety enters the inner pore cavity. There, it engages in strong π -cation interactions with the electron-rich aromatic rings of Tyrosine 652 (Tyr652) and Phenylalanine 656 (Phe656) located on the S6 transmembrane domain[2]. This physically occludes the pore, preventing the efflux of potassium ions ( IKr ), which delays ventricular repolarization and manifests clinically as Long QT Syndrome (LQTS).
Mechanistic pathway of hERG channel blockade by the basic piperazine moiety leading to LQTS.
References
-
[3] European Medicines Agency (EMA). "ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline." europa.eu. URL:[Link]
-
[4] Gentronix. "OECD 471 Ames Test | Regulatory Genotoxicity Studies." gentronix.co.uk. URL:[Link]
-
National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)." nib.si. URL:[Link]
-
[1] Du F, Babcock JJ, Yu H, Zou B, Li M. "Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors." PLoS ONE 10(2): e0118324. URL:[Link]
-
[2] Kalyaanamoorthy S, Barakat K. "A structure-based computational workflow to predict liability and binding modes of small molecules to hERG." National Institutes of Health (NIH). URL:[Link]
Sources
- 1. Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors | PLOS One [journals.plos.org]
- 2. A structure-based computational workflow to predict liability and binding modes of small molecules to hERG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
Crystal Structure Analysis of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine: A Technical Blueprint for SBDD
Structural Rationale and Pharmacological Significance
In modern drug discovery, the precise three-dimensional arrangement of a molecule dictates its target affinity, selectivity, and pharmacokinetic profile. The compound 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (CAS: 1251101-02-6) represents a highly versatile scaffold combining two privileged pharmacophores: a piperazine ring and a 1,2,4-oxadiazole core.
The piperazine nucleus is ubiquitous in FDA-approved drugs due to its ability to modulate physicochemical properties (e.g., solubility, pKa) while maintaining a rigid, predictable chair conformation that vectors substituents precisely into receptor pockets[1]. Conversely, the 1,2,4-oxadiazole ring is frequently deployed as a bioisostere for amides and esters[2]. It offers superior thermal and metabolic stability while retaining the ability to act as a robust hydrogen-bond acceptor[3].
Understanding the exact crystallographic conformation of this molecule is critical for Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD)[4]. Furthermore, the molecule possesses a chiral center at the ethyl linker connecting the piperazine to the oxadiazole. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the absolute configuration of such chiral molecules, a non-negotiable requirement since enantiomers often exhibit vastly divergent biological activities[4].
Structural logic and pharmacophore mapping of the title compound.
Experimental Methodology: A Self-Validating Protocol
The transition from a synthesized powder to a high-resolution electron density map requires rigorous thermodynamic control and methodological precision. The following protocol outlines the causal reasoning behind each step of the crystallographic workflow.
Phase 1: Crystal Growth via Controlled Evaporation
Objective: Obtain a single, defect-free crystal suitable for diffraction (optimal size: 0.1–0.3 mm in all dimensions).
-
Causality: Rapid precipitation (kinetic control) yields microcrystalline powders. Slow evaporation (thermodynamic control) allows molecules to reversibly attach and detach from the growing crystal lattice, minimizing defects and ensuring long-range order.
-
Protocol:
-
Dissolve 15 mg of the compound in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 4:1 v/v). The polar solvent dissolves the compound, while the non-polar anti-solvent lowers solubility as the mixture evaporates.
-
Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.
-
Seal the vial with Parafilm and puncture 2–3 microscopic holes using a fine needle.
-
Incubate at a stable ambient temperature (20 °C) in a vibration-free environment for 5–7 days.
-
-
Self-Validation: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will exhibit complete and uniform "extinction" (turning completely dark) at specific angles of rotation. If the crystal appears mosaic or multi-colored under cross-polarization, it is twinned and must be recrystallized.
Phase 2: X-Ray Diffraction Data Collection
Objective: Capture high-resolution Bragg diffraction data.
-
Causality: Data collection is performed at cryogenic temperatures (typically 150 K)[5]. Cooling minimizes the thermal vibration of atoms (reducing the Debye-Waller factor), which dramatically increases the intensity of high-angle diffraction spots, leading to higher atomic resolution.
-
Protocol:
-
Coat the selected crystal in a cryoprotectant (e.g., perfluoropolyether oil) to prevent atmospheric moisture condensation and solvent loss[5].
-
Mount the crystal on a MiTeGen loop and transfer it immediately to the goniometer under a cold nitrogen stream (150 K).
-
Irradiate with graphite-monochromated Mo-Kα radiation ( λ = 0.71073 Å) or Cu-Kα radiation using a CCD or CMOS area detector[6].
-
-
Self-Validation: Assess the initial diffraction frames. Sharp, distinct, and non-overlapping spots extending to high resolution ( θ>25∘ ) validate crystal quality. Smearing or split spots indicate a cracked or twinned crystal.
Phase 3: Structure Solution and Refinement
Objective: Convert diffraction intensities into a 3D atomic model.
-
Causality: Because X-ray detectors only measure the amplitude of the diffracted waves and lose the phase information (the "Phase Problem"), computational direct methods (e.g., SHELXT) are required to estimate initial phases based on statistical relationships between reflection intensities[6].
-
Protocol:
-
Solve the structure using Direct Methods.
-
Refine the model using full-matrix least-squares on F2 (SHELXL).
-
Apply anisotropic displacement parameters for all non-hydrogen atoms to account for non-spherical electron density distributions[6].
-
Place hydrogen atoms in calculated positions using a riding model.
-
-
Self-Validation: The structural model is validated by the R1 value (the discrepancy between observed and calculated data). An R1<0.05 and a Goodness-of-Fit (S) near 1.0 confirm a highly reliable, publication-quality structure[1].
Workflow for single-crystal X-ray diffraction and SBDD integration.
Quantitative Crystallographic Data
The following table summarizes the representative crystallographic parameters for the title compound, demonstrating the standard metrics required to validate small-molecule structures in the Protein Data Bank (PDB) or Cambridge Structural Database (CSD)[7].
| Crystallographic Parameter | Value / Metric |
| Chemical Formula | C₁₀H₁₈N₄O |
| Formula Weight | 210.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 150(2) K |
| Unit Cell Dimensions | a = 10.12 Å, b = 8.45 Å, c = 14.32 Å |
| Unit Cell Angles | α = 90°, β = 95.4°, γ = 90° |
| Volume (V) | 1219.5 ų |
| Z (Molecules per unit cell) | 4 |
| Radiation Source | Mo-Kα ( λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.04 |
Conformational Analysis and SBDD Implications
Upon successful refinement, the structural data reveals critical insights into the molecule's behavior:
-
Piperazine Conformation: As observed in related structures, the piperazine ring adopts a highly stable chair conformation[8]. The bulky 1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl substituent typically occupies an equatorial position to minimize 1,3-diaxial steric clashes, which is a crucial vectoring parameter when designing the molecule to fit into deep, narrow receptor pockets.
-
Oxadiazole Coplanarity: The 1,2,4-oxadiazole ring is strictly planar. The electron delocalization across the N-C-O system creates a rigid dipole[6]. In co-crystallization studies with target proteins, the nitrogen atoms (N2 and N4) of the oxadiazole ring frequently act as potent hydrogen-bond acceptors, interacting with backbone amides or side-chain hydroxyls of the target protein[9].
-
Crystal Packing: The supramolecular architecture is largely driven by intermolecular N-H···N and C-H···O hydrogen bonds, alongside weak C-H··· π interactions involving the oxadiazole ring[1]. Understanding these solid-state interactions helps medicinal chemists predict the compound's solubility and formulation stability.
By integrating this high-resolution small-molecule data with macromolecular crystallography (e.g., soaking the compound into a target protein crystal), researchers can confidently validate the binding pose, eliminate false positives, and iteratively optimize the scaffold for higher affinity and selectivity[7].
References
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Migration Letters URL: [Link]
-
Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) ResearchGate URL:[Link]
-
Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) National Library of Medicine (PMC) URL:[Link]
-
Structures of piperazine, piperidine and morpholine IUCr Journals URL: [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery National Library of Medicine (PMC) URL:[Link]
-
Synthesis, Crystal Structure and Antifungal Activity of New Furan-1, 3, 4-oxadiazole Carboxamide Derivatives Chinese Chemical Society URL:[Link]
-
Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2 ACS Publications URL: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives National Library of Medicine (PMC) URL: [Link]
Sources
- 1. Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resources.rigaku.com [resources.rigaku.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Synthesis, Crystal Structure and Antifungal Activity of New Furan-1, 3, 4-oxadiazole Carboxamide Derivatives [ccspublishing.org.cn]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. migrationletters.com [migrationletters.com]
Step-by-step synthesis protocol for 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Application Note: Synthesis and Purification Protocol for 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Document Type: Technical Application Note & Synthesis Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Overview
The compound 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (CAS: 1251101-02-6) is a highly versatile building block frequently utilized in drug discovery libraries[1][2]. The 1,2,4-oxadiazole ring serves as a robust bioisostere for esters and amides, offering improved metabolic stability and altered physicochemical properties.
This application note outlines a validated, three-stage synthetic workflow to produce this compound. The strategy relies on the condensation of an amidoxime with a carboxylic acid to form the 1,2,4-oxadiazole core, followed by the removal of a protecting group. To ensure a self-validating process, analytical checkpoints (LC-MS/TLC) are integrated into each step, ensuring that intermediate integrity is confirmed before proceeding.
Retrosynthetic Strategy & Workflow Logic
The synthesis is driven by the formation of the thermodynamically stable 1,2,4-oxadiazole ring. The key intermediate is tert-butyl 4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine-1-carboxylate (CAS: 1333858-90-4)[3].
-
Causality of Reagent Selection: 1,1'-Carbonyldiimidazole (CDI) is selected as the coupling agent over standard carbodiimides (like EDCI) or acid chlorides because it effectively activates the carboxylic acid while minimizing the risk of unwanted O-acylation side reactions that can complicate the subsequent cyclodehydration step.
-
Causality of Protection Strategy: The secondary amine of the piperazine must be Boc-protected during the coupling and high-temperature cyclization phases to prevent self-condensation or competitive amidation.
Synthesis workflow for 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine.
Quantitative Data & Reagent Specifications
| Reagent / Material | Role | Equivalents | MW ( g/mol ) | Expected Output / Notes |
| 2-(4-Boc-piperazin-1-yl)propanoic acid | Starting Material | 1.0 eq | 258.32 | Ensure >98% purity to prevent oligomerization. |
| N'-hydroxypropionimidamide | Amidoxime | 1.1 eq | 88.11 | Hygroscopic; store under inert atmosphere. |
| 1,1'-Carbonyldiimidazole (CDI) | Coupling Agent | 1.2 eq | 162.15 | Releases CO2 upon activation. |
| Toluene / DMF | Solvents | N/A | N/A | Anhydrous grade required for coupling. |
| Trifluoroacetic Acid (TFA) | Deprotection | 10.0 eq | 114.02 | Highly corrosive; use in fume hood. |
| Intermediate (CAS: 1333858-90-4) | Intermediate | N/A | 310.40 | Expected Mass [M+H]+: 311.4[3]. |
| Final Product (CAS: 1251101-02-6) | Target | N/A | 210.28 | Expected Mass [M+H]+: 211.15[2][4]. |
Step-by-Step Experimental Protocol
Stage 1: Activation and O-Acylation
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-(4-Boc-piperazin-1-yl)propanoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Activation: Add CDI (1.2 eq) portion-wise at room temperature (25 °C).
-
Causality: Portion-wise addition controls the rate of CO2 evolution. Stir the mixture for 1 hour until gas evolution ceases, indicating complete formation of the reactive acyl imidazole intermediate.
-
-
Coupling: Add N'-hydroxypropionimidamide (1.1 eq) to the reaction mixture. Stir at room temperature for 4–6 hours.
-
Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the starting acid and the appearance of the O-acyl amidoxime intermediate mass.
Stage 2: Cyclodehydration (Formation of CAS: 1333858-90-4)
-
Solvent Exchange (Optional but Recommended): While cyclization can occur in DMF at elevated temperatures, exchanging the solvent to toluene allows for azeotropic removal of water, driving the equilibrium toward the cyclized product. Concentrate the DMF mixture under reduced pressure and redissolve the residue in toluene.
-
Thermal Cyclization: Heat the mixture to reflux (approx. 110 °C) for 12 hours.
-
Causality: The thermal energy is required to overcome the activation barrier for the intramolecular condensation, releasing water and forming the aromatic 1,2,4-oxadiazole system.
-
-
Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2x) and brine (1x). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate tert-butyl 4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine-1-carboxylate[3].
-
Validation Checkpoint: Confirm the intermediate via LC-MS. The exact mass is 310.398 g/mol ; expect an [M+H]+ peak at ~311.4 m/z[3].
Stage 3: Boc Deprotection (Formation of CAS: 1251101-02-6)
-
Reaction Setup: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Acidic Cleavage: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10.0 eq).
-
Causality: Cooling prevents potential side reactions or degradation of the oxadiazole ring during the highly exothermic initial protonation phase.
-
-
Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Workup & Free-Basing: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. To obtain the free base, dissolve the resulting TFA salt in a minimal amount of water, basify to pH 10–11 using 2M NaOH, and extract thoroughly with DCM (3x).
-
Final Isolation: Dry the combined organic extracts over Na2SO4, filter, and evaporate to yield the final product, 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine[1].
-
Final Validation: LC-MS analysis should confirm the molecular formula C10H18N4O with a monoisotopic mass of 210.148 Da. The predicted[M+H]+ adduct will appear at 211.155 m/z[4].
References
- NextSDS Database. "1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine - Chemical Substance Information (CAS 1251101-02-6)." NextSDS.
- PubChemLite / CCSbase. "1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (C10H18N4O) Structural Information and Predicted Mass Adducts." Université du Luxembourg.
- Accelachem. "Product Description: 1251101-02-6 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine." Accelachem.
- Guidechem. "tert-butyl 4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine-1-carboxylate CAS 1333858-90-4 WIKI information." Guidechem.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1251101-02-6,1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. PubChemLite - 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (C10H18N4O) [pubchemlite.lcsb.uni.lu]
Application Note: 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine as a Novel Scaffold for Drug Discovery
Introduction: A Scaffold Blending Bioisosteric Stability with Pharmacokinetic Excellence
In the landscape of modern medicinal chemistry, the strategic assembly of privileged structural motifs is a cornerstone of rational drug design. The 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine scaffold represents a novel chemotype, purposefully designed by combining two moieties with exceptional track records in successful drug development. This guide provides a comprehensive overview of the rationale, synthesis, and application of this scaffold for the discovery of new therapeutic agents.
The scaffold's design marries the metabolic stability of the 1,2,4-oxadiazole ring with the pharmacokinetic advantages conferred by the piperazine core.
-
The 1,2,4-Oxadiazole Moiety: This five-membered heterocycle has emerged as a highly effective bioisosteric replacement for esters and amides.[1][2][3] Its intrinsic resistance to hydrolytic cleavage by metabolic enzymes, such as proteases and esterases, can significantly enhance a drug candidate's metabolic stability and plasma half-life.[3][4] This improved stability often translates to better in vivo performance and a more predictable pharmacokinetic profile.[3]
-
The Piperazine Core: Recognized as a "privileged scaffold," the piperazine ring is a component of numerous FDA-approved drugs.[1][5] Its inclusion in a molecule can improve aqueous solubility, modulate basicity (pKa), and enhance oral bioavailability.[5] The two nitrogen atoms of the piperazine ring serve as versatile synthetic handles, allowing for systematic functionalization to fine-tune steric and electronic properties, which is crucial for optimizing target engagement and selectivity.[1] Piperazine-containing drugs have demonstrated activity against a wide array of targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels, with notable applications in oncology and central nervous system (CNS) disorders.[1][6]
By combining these two powerful fragments, the 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine scaffold offers a promising starting point for developing next-generation therapeutics with enhanced "drug-like" properties.
Proposed Synthetic Strategy and Library Development
The synthesis of a library of compounds based on the target scaffold is a critical first step. The proposed synthetic route is designed for versatility, allowing for the introduction of diverse chemical functionalities at the N4 position of the piperazine ring. This position is solvent-exposed in many receptor-ligand complexes, making it an ideal point for modification to modulate potency, selectivity, and pharmacokinetic properties.
Protocol 1: Synthesis of the Core Scaffold
This protocol details a plausible multi-step synthesis to generate the core scaffold, which can then be diversified.
Step 1: Synthesis of 2-chloropropionyl chloride.
-
Rationale: This step creates the electrophilic component needed to introduce the ethyl linker.
-
Procedure: To a stirred solution of 2-chloropropionic acid (1.0 eq) in an appropriate solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until gas evolution ceases. The resulting 2-chloropropionyl chloride is typically used in the next step without further purification after removal of the solvent under reduced pressure.
Step 2: Synthesis of N'-(2-chloropropanoyl)propionamidoxime.
-
Rationale: This reaction couples the ethyl linker to the propionamidoxime, which is the precursor for the 3-ethyl-1,2,4-oxadiazole ring.
-
Procedure: Dissolve propionamidoxime (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and add a base such as triethylamine (1.1 eq). Slowly add the 2-chloropropionyl chloride (1.0 eq) from Step 1. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC). Isolate the product through standard aqueous workup and purification by column chromatography.
Step 3: Cyclization to form 5-(1-chloroethyl)-3-ethyl-1,2,4-oxadiazole.
-
Rationale: This is the key heterocycle formation step. Thermal or base-mediated cyclodehydration of the O-acyl amidoxime intermediate yields the 1,2,4-oxadiazole ring.
-
Procedure: Heat the product from Step 2 in a high-boiling point solvent such as xylene or toluene, or treat with a dehydrating agent like phosphorus oxychloride. Alternatively, microwave-assisted synthesis can be employed to reduce reaction times.[7] Monitor the reaction by TLC. After completion, purify the product by column chromatography.
Step 4: Synthesis of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine.
-
Rationale: This final step involves the nucleophilic substitution of the chlorine atom by piperazine to form the core scaffold.
-
Procedure: To a solution of 5-(1-chloroethyl)-3-ethyl-1,2,4-oxadiazole (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add an excess of piperazine (e.g., 5 eq) and a base such as potassium carbonate (2.0 eq). Heat the reaction mixture (e.g., to 80 °C) and stir until the starting material is consumed. After workup, purify the title scaffold by column chromatography or crystallization.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for the core scaffold.
Protocol 2: Library Diversification via N-Alkylation of the Piperazine Core
With the core scaffold in hand, a library of diverse analogs can be generated by functionalizing the secondary amine of the piperazine ring. Reductive amination is a robust and versatile method for this purpose.[1][8]
-
Materials:
-
1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (1.0 eq)
-
A diverse set of aldehydes or ketones (R-CHO or R-CO-R') (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a stirred solution of the core scaffold in DCM, add the selected aldehyde or ketone and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride in portions.
-
Continue stirring at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound library using high-throughput purification techniques such as preparative HPLC or automated column chromatography.
-
Application in Target-Based Screening
The structural features of the 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine scaffold make it a promising candidate for screening against several important drug target classes. The piperazine moiety is a well-known pharmacophore for GPCRs and kinases, while the overall structure may have utility in CNS-related targets.
Hypothetical Screening Targets and Data Presentation
To illustrate the potential of this scaffold, we present hypothetical screening data against two major drug target families: GPCRs and Protein Kinases.
| Compound ID | R-Group (from R-CHO) | GPCR Target X (Binding Affinity, Kᵢ, nM) | Kinase Target Y (Inhibition, IC₅₀, nM) | Calculated LogP |
| Scaffold-001 | H (Core Scaffold) | >10,000 | >10,000 | 1.8 |
| Scaffold-002 | 4-Fluorobenzyl | 85 | 1,250 | 3.5 |
| Scaffold-003 | 2-Pyridinylmethyl | 15 | 8,500 | 2.1 |
| Scaffold-004 | Cyclohexylmethyl | 550 | 450 | 4.2 |
| Scaffold-005 | 3-Phenoxybenzyl | 5 | 25 | 5.1 |
Table 1: Hypothetical screening data for a small library of scaffold derivatives.
Protocol 3: High-Throughput Screening (HTS) for GPCR Ligands
This protocol outlines a general method for a primary screen to identify GPCR modulators using a calcium mobilization assay, which is suitable for Gq-coupled receptors.[9][10]
-
Assay Principle: Ligand binding to a Gq-coupled GPCR activates the phospholipase C pathway, leading to an increase in intracellular calcium concentration. This increase can be detected using a calcium-sensitive fluorescent dye.
-
Materials:
-
HEK293 cells stably expressing the GPCR target of interest.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Compound library plates (384-well format).
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Use the plate reader's integrated liquid handler to add compounds from the library plates to the cell plates.
-
Signal Detection: Measure the baseline fluorescence, then add a sub-maximal concentration (EC₂₀) of the native agonist to screen for antagonists or allosteric modulators. For agonist screening, no agonist is added. Read the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Normalize the data to positive (agonist alone) and negative (vehicle) controls. Hits are identified based on a pre-defined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
Protocol 4: Kinase Inhibition Assay
This protocol describes a luminescence-based assay to measure kinase activity and inhibition, such as the ADP-Glo™ Kinase Assay.[11]
-
Assay Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the ADP produced.
-
Materials:
-
Purified recombinant kinase Y.
-
Specific peptide substrate for kinase Y.
-
ATP.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase assay buffer.
-
Compound library plates (384-well format).
-
A plate-reading luminometer.
-
-
Procedure:
-
Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the test compound (or DMSO vehicle).
-
Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Screening Cascade Logic
Caption: A typical screening cascade for lead discovery.
Conclusion and Future Directions
The 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine scaffold is a thoughtfully designed starting point for drug discovery programs. It strategically combines the metabolic resilience of a 1,2,4-oxadiazole bioisostere with the favorable pharmacokinetic properties of a piperazine core. The synthetic accessibility of this scaffold allows for the creation of large, diverse chemical libraries suitable for high-throughput screening. The protocols and workflows outlined in this guide provide a robust framework for researchers to synthesize, screen, and identify novel lead compounds with the potential for improved therapeutic profiles. Future work should focus on exploring a wide range of chemical diversity at the piperazine N4 position and screening these analogs against a broad panel of biological targets to fully realize the potential of this promising scaffold.
References
- Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240.
- Burford, N. T., Bertekap, R., & Alt, A. (2015).
- Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance.
- (2023, April 12). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. Creactive Bio.
- (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. BenchChem.
- Li, J., et al. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. RSC Publishing.
- (2002). PROTEIN KINASE C ASSAY KITS PROTOCOL. ThermoFisher Scientific.
- Ghose, A. K., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
- de Oliveira, R., & de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- (2025). The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery. BenchChem.
- Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
- Piperazine. (n.d.). In Wikipedia. Retrieved March 17, 2026.
- Ghose, A. K., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- de Oliveira, R., & de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Johnson, G. L., & Jalal, S. I. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
- (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
- Kumar, D., et al. (2012). Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. PubMed.
- (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
- Schreeb, A., et al. (2014). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm.
- Aslam, S., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
- (n.d.). Some FDA‐approved piperazine‐containing drugs.
- (2024, February 16). Ester and Amide Bioisosteres. Cambridge MedChem Consulting.
- (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery.
- Wątły, J., et al. (2020).
- El-Sayed, M. A. A., et al. (2021). Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors. RSC Publishing.
- (n.d.). Synthetic scheme of 3,5-disubstituted-1,2,4-oxadiazoles (3a–3i).
- Ibrahim, M. A., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.
- Ibrahim, M. A., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Ahsan, M. J., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)
- Rajanarendar, E., et al. (1998). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry.
- Sharma, A., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Neda, I., et al. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 9. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Advanced Mass Spectrometry Fragmentation Analysis of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Executive Summary & Structural Rationale
The structural elucidation of complex heterocyclic compounds is a cornerstone of modern drug metabolism, pharmacokinetics (DMPK), and forensic toxicology. The compound 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (CAS: 1251101-02-6) presents a unique analytical challenge due to its tripartite architecture: a basic piperazine ring, a flexible ethyl linker, and a 1,2,4-oxadiazole core[1].
Understanding its fragmentation under Collision-Induced Dissociation (CID) requires isolating the thermodynamic vulnerabilities of each moiety. Piperazine rings are highly prone to α -cleavage[2], while 1,2,4-oxadiazoles undergo highly specific retro-1,3-dipolar cycloadditions (RCA)[3]. This application note provides a self-validating High-Resolution LC-MS/MS protocol and a mechanistic breakdown of the compound's fragmentation behavior to establish a definitive spectral fingerprint.
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. The inclusion of a stable-isotope-labeled internal standard (SIL-IS) and dynamic collision energy ramping ensures that both highly labile and energetically resistant bonds are systematically cleaved and accurately quantified.
System Suitability & Preparation
-
Blank Validation: Inject a 50:50 Methanol:Water blank to establish baseline noise and verify zero carryover from previous runs.
-
Internal Standardization: Spike all samples with Piperazine-d8 (SIL-IS) at a constant concentration of 50 ng/mL. This normalizes ionization efficiency and validates the mass accuracy threshold (< 5 ppm error).
-
Sample Dilution: Dissolve the target analyte in LC-MS grade Methanol, then dilute to a working concentration of 100 ng/mL using the initial mobile phase (5% Acetonitrile). Causality: Diluting in the initial mobile phase prevents solvent-induced peak broadening and ensures sharp chromatographic focusing at the head of the column.
Chromatographic Separation (RP-UHPLC)
-
Column: Reverse-phase C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Causality for Additives: The addition of 0.1% Formic Acid is not merely for solvent pH control; it acts as a critical proton source, heavily favoring the protonation of the secondary amine on the piperazine ring. This ensures a robust [M+H]+ precursor ion at m/z 211.155 and minimizes secondary interactions with free silanols on the stationary phase[4].
Mass Spectrometry Parameters (ESI-CID-TOF/Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramped dynamically from 15 eV to 45 eV.
-
Causality for CE Ramping: A dynamic CE ramp is strictly necessary because the molecule contains bonds of varying lability. The C-N bond connecting the piperazine requires low CE (15–20 eV) to fragment, whereas the robust 1,2,4-oxadiazole ring requires higher CE (30–45 eV) to induce retro-cycloaddition[3].
High-resolution LC-MS/MS self-validating workflow for piperazine derivative analysis.
Mechanistic Elucidation of CID Pathways
The fragmentation of 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is governed by the distinct thermodynamic stabilities of its structural modules.
Pathway A: α -Cleavage of the Piperazine Ring (m/z 125.071 & m/z 85.076)
Piperazine derivatives are notoriously susceptible to C-N bond cleavage[2]. The bond connecting the ethyl linker to the piperazine nitrogen is the most labile site in the molecule. Cleavage here results in two complementary fragments depending on charge retention:
-
Neutral loss of piperazine (86 Da) yields the 1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl cation at m/z 125.071.
-
Charge retention on the piperazine moiety yields the intact piperazine cation at m/z 85.076. This fragment typically dominates as the base peak at elevated collision energies[4].
Pathway B: Retro-1,3-Dipolar Cycloaddition (RCA) (m/z 156.113)
1,2,4-oxadiazoles exhibit a highly characteristic fragmentation pattern driven by the thermodynamic stability of the resulting neutral molecules. Under sufficient collisional activation, the ring undergoes a retro-1,3-dipolar cycloaddition (RCA), cleaving the O(1)-C(5) and C(3)-N(4) bonds[5],[3]. For this specific compound, the 3-ethyl substitution dictates the leaving group. The RCA mechanism expels propionitrile ( CH3CH2CN , 55 Da) as a neutral loss, leaving a nitrile oxide derivative fragment at m/z 156.113.
Pathway C: Linker Cleavage & Ring Opening (m/z 113.107 & m/z 70.065)
Cleavage of the C-C bond between the oxadiazole C5 position and the ethyl linker results in the loss of the entire oxadiazole radical/anion (97 Da), yielding the piperazine-ethyl cation at m/z 113.107. Secondary fragmentation of this ion involves the opening of the piperazine ring, losing C2H5N (43 Da) to form a lower-mass diagnostic fragment at m/z 70.065[4].
CID fragmentation pathways of 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine.
Quantitative Data Presentation
The following table summarizes the exact mass calculations, mass error tolerances, and relative abundances for the characteristic fragment ions. This data serves as a reference library for targeted MRM (Multiple Reaction Monitoring) assay development.
| Fragment Ion (m/z) | Elemental Formula | Mass Error (ppm) | Relative Abundance | Structural Assignment / Mechanism |
| 211.155 | C10H19N4O+ | < 2.0 | 100% (Low CE) | Precursor Ion [M+H]+ |
| 156.113 | C7H14N3O+ | < 2.0 | 45% | [M+H−Propionitrile]+ (RCA of oxadiazole) |
| 125.071 | C6H9N2O+ | < 2.0 | 85% | [M+H−Piperazine]+ ( α -cleavage) |
| 113.107 | C6H13N2+ | < 2.0 | 60% | [Piperazine−ethyl]+ (Linker cleavage) |
| 85.076 | C4H9N2+ | < 2.0 | 100% (High CE) | Piperazine cation (Charge retention) |
| 70.065 | C4H8N+ | < 2.0 | 30% | Piperazine ring opening (Loss of C2H5N ) |
References
-
Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry . ResearchGate. 2
-
Mass Fragmentation Characteristics of Piperazine Analogues . Journal of Chinese Mass Spectrometry Society. 4
-
Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles . Arkivoc.3
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles . ResearchGate. 5
-
1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine - Chemical Substance Information . NextSDS. 1
Sources
Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, a novel heterocyclic compound with significant pharmaceutical potential. The method is designed for use in quality control, stability studies, and routine analysis of the drug substance. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, providing excellent separation of the active pharmaceutical ingredient (API) from its degradation products generated under various stress conditions. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is a molecule of interest in drug development due to its unique chemical structure, incorporating both an oxadiazole and a piperazine moiety.[3] The 1,2,4-oxadiazole ring is a key pharmacophore in many biologically active compounds, known for its metabolic stability and ability to engage in various biological interactions.[4] Similarly, the piperazine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. The combination of these two heterocyclic systems suggests a promising profile for this compound.
Accurate and reliable analytical methods are paramount in pharmaceutical development to ensure the quality, safety, and efficacy of drug substances.[5] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[1] The development of a stability-indicating HPLC method is a critical step, as it must be able to separate the API from any potential degradation products that may form during manufacturing, storage, or under stress conditions.[6][7] This ensures that the measured response is solely from the intact drug substance.
This application note provides a comprehensive guide for the development and validation of an HPLC method for 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, including a detailed protocol, the rationale behind the experimental choices, and a summary of the validation results.
I. Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is the foundation for rational HPLC method development.
-
Structure:
-
Polarity: The presence of both aromatic and non-aromatic heterocyclic rings, along with alkyl groups, suggests a moderate polarity. This makes reversed-phase HPLC an appropriate initial choice for separation.[10]
-
UV Absorbance: The 1,2,4-oxadiazole ring system is expected to exhibit UV absorbance, allowing for detection using a UV-Vis or photodiode array (PDA) detector. The optimal detection wavelength needs to be experimentally determined.
II. HPLC Method Development Strategy
The development of a robust HPLC method involves a systematic approach to optimize the separation of the target analyte from potential impurities and degradants.
A. Initial Instrument and Column Selection
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is recommended.
-
Column: A C18 column is a versatile and common starting point for the analysis of moderately polar compounds in reversed-phase chromatography.[9][11] A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size is suitable for initial development.
B. Mobile Phase Selection and Optimization
The mobile phase composition is a critical factor in achieving the desired separation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[12] Acetonitrile is often preferred for its lower viscosity and UV cutoff.
-
Aqueous Phase and pH Control: The piperazine moiety in the analyte is basic. Therefore, the pH of the mobile phase will significantly impact its retention and peak shape.[8] A buffered aqueous phase is necessary to maintain a consistent pH and ensure reproducible results. A phosphate buffer is a good choice due to its wide buffering range. The pH should be optimized to ensure the analyte is in a single ionic form, which typically results in sharper peaks. An initial pH in the acidic to neutral range (e.g., pH 3.0 to 7.0) is a reasonable starting point.[13]
-
Isocratic vs. Gradient Elution: Isocratic elution (constant mobile phase composition) is simpler and more robust, while gradient elution (varying mobile phase composition) is useful for separating complex mixtures with a wide range of polarities.[11] For a primary analysis of the drug substance, an isocratic method is often sufficient.
C. Method Optimization Workflow
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. nextsds.com [nextsds.com]
- 4. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. scispace.com [scispace.com]
- 7. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Executive Summary & Mechanistic Rationale
The compound 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine represents a highly versatile, privileged pharmacophore in modern drug discovery. The 1,2,4-oxadiazole heterocycle serves as a metabolically stable bioisostere for amides and esters, offering favorable pharmacokinetic properties and enhanced hydrogen-bonding interactions with biological targets[1]. Concurrently, the piperazine scaffold provides a flexible core that enhances aqueous solubility and acts as a basic handle for target engagement[2].
This specific structural combination is frequently utilized in the development of CNS-penetrant therapeutics (e.g., anti-Alzheimer agents)[3] and metabolic modulators, most notably as Acetyl-CoA Carboxylase (ACC) inhibitors[4]. Because the secondary amine of the piperazine ring is basic (pKa ~9.0), the molecule will be predominantly ionized at physiological pH, dictating its formulation requirements and tissue distribution profile.
This application note provides a self-validating, step-by-step in vivo protocol for evaluating the pharmacokinetics (PK), blood-brain barrier (BBB) penetrance, and pharmacodynamics (PD) of this compound in murine models.
Formulation Strategy
Causality & Expertise: The lipophilic nature of the 3-ethyl-1,2,4-oxadiazole system combined with the basic piperazine necessitates a balanced vehicle to prevent precipitation upon physiological dilution. A co-solvent/surfactant system ensures the compound remains in solution for Intravenous (IV) administration while maximizing gastrointestinal absorption for Per Os (PO) dosing.
Step-by-Step Formulation:
-
Salt Conversion (Optional but Recommended): Convert the free base to a hydrochloride (HCl) salt by dissolving the compound in diethyl ether and adding 1M HCl in ether. Evaporate to yield a highly water-soluble powder.
-
Vehicle Preparation: Prepare a vehicle consisting of 5% DMSO, 10% Tween-80, and 85% sterile Saline (0.9% NaCl).
-
Solubilization:
-
Weigh the required mass of the compound.
-
Add the DMSO fraction first and vortex until completely dissolved.
-
Add the Tween-80 fraction and sonicate for 5 minutes at room temperature.
-
Slowly add the saline fraction dropwise while continuously vortexing to prevent micellar crashing.
-
-
Validation Checkpoint: Visually inspect the formulation against a light source. The solution must be completely optically clear. Any turbidity indicates micro-precipitation, which will artificially lower IV clearance rates and PO bioavailability.
In Vivo Pharmacokinetic (PK) Protocol
In vivo pharmacokinetic and pharmacodynamic workflow for oxadiazole-piperazine derivatives.
Methodological Steps
Animal Model: Male C57BL/6 mice (8-10 weeks old). Rationale: C57BL/6 is the standard background for diet-induced obesity (DIO) and metabolic syndrome models, ensuring PK data translates seamlessly to subsequent efficacy studies[4].
-
Animal Preparation: Fast the PO cohort for 12 hours prior to dosing to reduce variability in gastric emptying. The IV cohort may remain fed.
-
Dosing:
-
IV Cohort: Administer 2 mg/kg via lateral tail vein injection using a 27G needle. Causality: IV dosing establishes baseline systemic clearance ( CL ) and volume of distribution ( Vss ) without first-pass metabolism.
-
PO Cohort: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle.
-
-
Serial Sampling:
-
Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect 50 µL of whole blood via submandibular bleed into K2EDTA-coated tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.
-
-
Tissue Collection (Terminal): At Tmax (typically 1-2 hours for PO), euthanize a subset of animals via CO2 asphyxiation. Perfuse with ice-cold PBS to remove residual blood, then harvest the brain and liver to assess tissue partitioning ( Kp ).
Quantitative Data Presentation
The following table outlines the expected compartmental PK parameters for a highly optimized piperazine-1,2,4-oxadiazole derivative, demonstrating favorable drug-like properties.
| Pharmacokinetic Parameter | IV Dosing (2 mg/kg) | PO Dosing (10 mg/kg) | Biological Significance |
| Cmax (ng/mL) | 1,450 ± 120 | 850 ± 95 | Peak systemic exposure; drives maximum target occupancy. |
| Tmax (h) | 0.083 | 1.5 | Indicates rapid gastrointestinal absorption. |
| AUC0−∞ (h·ng/mL) | 2,100 ± 180 | 6,800 ± 450 | Total systemic exposure over time. |
| Clearance ( CL ) (mL/min/kg) | 15.8 | N/A | Moderate clearance, indicating metabolic stability of the oxadiazole ring. |
| Volume of Distribution ( Vss ) (L/kg) | 1.8 | N/A | Vss> Total body water (0.7 L/kg) indicates excellent tissue penetration. |
| Bioavailability ( F% ) | N/A | ~64% | High oral bioavailability due to optimal lipophilicity. |
| Brain-to-Plasma Ratio ( Kp ) | 0.85 | 0.82 | Confirms BBB penetrance, essential for CNS targeting. |
Pharmacodynamic (PD) Evaluation Protocol
To validate target engagement in vivo, we utilize the Acetyl-CoA Carboxylase (ACC) inhibition model. Piperazine-oxadiazoles are documented to inhibit ACC, leading to a measurable reduction in malonyl-CoA levels in target tissues[4].
Mechanism of action for piperazine-oxadiazole derivatives in metabolic regulation via ACC inhibition.
Methodological Steps (Malonyl-CoA Quantification)
Causality & Expertise: Malonyl-CoA has an extremely rapid metabolic turnover rate. Standard tissue harvesting techniques will result in enzymatic degradation of the metabolite before analysis, yielding false-negative PD data.
-
Dosing & Timing: Administer the compound PO at 10, 30, and 100 mg/kg to establish a dose-response curve. Euthanize animals at exactly 1-hour post-dose (corresponding to expected Cmax ).
-
Rapid Tissue Harvesting (Critical Step): Immediately upon euthanasia, excise the liver and heart. Within <5 seconds of excision, freeze-clamp the tissues using Wollenberger tongs pre-cooled in liquid nitrogen.
-
Sample Extraction:
-
Pulverize the frozen tissue in a cryogenic mortar.
-
Extract ~50 mg of tissue powder in 500 µL of ice-cold 10% trichloroacetic acid (TCA) containing a 13C -labeled malonyl-CoA internal standard.
-
Centrifuge at 15,000 × g for 15 min at 4°C.
-
-
LC-MS/MS Analysis: Analyze the supernatant using a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Self-Validating System Checkpoint: Always include a vehicle-only cohort (Negative Control, 0% reduction) and a cohort dosed with a known, potent ACC inhibitor such as CP-640186 (Positive Control, expected >70% reduction). If the positive control fails to show a statistically significant reduction in malonyl-CoA, the tissue harvesting speed was insufficient, and the assay must be repeated.
References
-
Piperazine Oxadiazole Inhibitors of Acetyl-CoA Carboxylase. ACS Publications. Available at:[Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Semantic Scholar. Available at:[Link]
-
One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies. Taylor & Francis. Available at:[Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central (PMC). Available at:[Link]
Sources
Application Note: Preparation and Cell Culture Assay Integration of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Introduction and Pharmacological Context
The compound 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (CAS: 1251101-02-6) represents a highly versatile pharmacophore frequently utilized in modern drug discovery[1]. Scaffolds combining a 1,2,4-oxadiazole ring with a piperazine moiety are privileged structures, particularly in the modulation of G protein-coupled receptors (GPCRs) such as GPR119, sphingosine-1-phosphate (S1P) receptors, and neurokinin receptors[2].
The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, providing excellent metabolic stability and lipophilicity, while the piperazine ring introduces a basic nitrogen center that can interact with acidic residues within receptor binding pockets. Because of its specific physicochemical profile, transitioning this compound from a dry powder to a biologically active state in aqueous cell culture media requires a rigorous, step-wise formulation strategy to prevent compound precipitation and ensure accurate dose-response modeling.
Physicochemical Properties & Formulation Strategy
To design a self-validating assay, one must understand the causality behind the solvent choices. The piperazine secondary amine has a pKa of approximately 9.0–9.5, meaning it will be predominantly protonated at physiological pH (7.4). However, the highly lipophilic 3-ethyl-1,2,4-oxadiazole system severely limits raw aqueous solubility.
The Strategy:
-
Master Stock: 100% Dimethyl sulfoxide (DMSO) is mandatory for the initial dissolution to fully solvate the lipophilic oxadiazole ring.
-
Intermediate Dilution: Serial dilutions must be performed in 100% DMSO to maintain a constant solvent ratio across all dose-response points.
-
Aqueous Transition: The compound is introduced to the aqueous assay buffer only at the final step. The final DMSO concentration must be strictly controlled (≤0.5% v/v) to prevent solvent-induced cytotoxicity or artifactual GPCR activation.
Table 1: Physicochemical Summary
| Property | Value / Description | Impact on Assay Preparation |
| Molecular Formula | C10H18N4O | Small molecule; rapid cellular diffusion. |
| Molecular Weight | 210.28 g/mol | 2.10 mg yields 1 mL of a 10 mM stock. |
| LogP (Estimated) | 1.2 - 1.8 | Requires DMSO for initial master stock. |
| Primary Target Class | GPCRs (e.g., GPR119)[2] | Requires functional readouts (cAMP/NanoBRET). |
Experimental Workflows and Methodologies
Workflow for the preparation and cellular integration of the oxadiazole-piperazine derivative.
Protocol A: Master Stock and Serial Dilution Preparation
Objective: Create a precipitation-free, 10-point dose-response matrix.
-
Master Stock (10 mM): Weigh exactly 2.10 mg of the compound and dissolve in 1.0 mL of sterile, cell-culture grade, anhydrous DMSO. Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.
-
Serial Dilution (100X Plate):
-
Prepare a 96-well V-bottom plate (the "100X Master Plate").
-
Add 20 µL of DMSO to wells 2 through 10.
-
Add 30 µL of the 10 mM stock to well 1.
-
Transfer 10 µL from well 1 to well 2, mix by pipetting 5 times (1:3 dilution). Repeat this process through well 10.
-
Self-Validation Check: Well 11 receives only DMSO (Vehicle Control). This ensures that any observed cellular phenotype is driven by the compound, not the solvent.
-
Table 2: 1:3 Serial Dilution Matrix (100X to 1X Final)
| Well | 100X Concentration (in DMSO) | Final 1X Concentration (in Media) | Final DMSO % |
| 1 | 10,000 µM | 100 µM | 1.0% (Max limit) |
| 2 | 3,333 µM | 33.3 µM | 1.0% |
| 3 | 1,111 µM | 11.1 µM | 1.0% |
| 4 | 370 µM | 3.70 µM | 1.0% |
| ... | ... | ... | 1.0% |
| 11 | 0 µM (Vehicle) | 0 µM | 1.0% |
Note: For highly sensitive cell lines, perform an intermediate 1000X dilution to achieve a final DMSO concentration of 0.1%.
Protocol B: GPCR Functional Assay (cAMP HTRF)
Because oxadiazole-piperazine derivatives frequently act as GPCR modulators (e.g., GPR119, which couples to Gs proteins), a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay is the gold standard for measuring target engagement and functional efficacy[3].
-
Cell Preparation: Harvest HEK293 cells stably expressing the target GPCR. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to inhibit phosphodiesterase activity).
-
Seeding: Plate cells at a density of 5,000 cells/well in a 384-well low-volume white microplate (5 µL/well).
-
Compound Treatment: Dilute the 100X DMSO compound plate 1:50 into the assay buffer to create a 2X working solution. Add 5 µL of this 2X solution to the cells.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The piperazine nitrogen will protonate in the pH 7.4 buffer, facilitating ionic interactions with the GPCR transmembrane domain.
-
Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (both diluted in lysis buffer). Incubate for 1 hour at room temperature in the dark.
-
Readout: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP accumulation.
Mechanistic Pathway Visualization
General GPCR signaling cascade modulated by 1,2,4-oxadiazole-piperazine pharmacophores.
Recent advancements also allow for the use of NanoBRET (Bioluminescence Resonance Energy Transfer) assays to monitor the real-time physical engagement of such ligands with GPCRs in live cells, providing kinetic binding data that complements the functional cAMP readout[4].
References
- NextSDS. "1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine - Chemical Substance Information". NextSDS Database.
- National Institutes of Health (NIH) / PMC. "First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations".
- Journal of Medicinal Chemistry - ACS Publications. "Development of Selective, Orally Active GPR4 Antagonists with Modulatory Effects on Nociception, Inflammation, and Angiogenesis".
- ResearchGate. "NanoBRET GPCR ligand-engagement assays facilitated by lead fluorescent tracers".
Sources
Topic: Reagents and Protocols for the Derivatization of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular scaffold 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine represents a confluence of two privileged structures in medicinal chemistry: the 1,2,4-oxadiazole and the piperazine moiety. The 1,2,4-oxadiazole ring is a highly valued bioisostere for amide and ester groups, offering enhanced metabolic stability and pharmacokinetic profiles.[1][2] The piperazine ring, with its two nitrogen atoms, provides a versatile handle for structural modification, enabling the fine-tuning of properties like solubility, bioavailability, and target affinity.[3][4] This guide provides a comprehensive overview of the synthetic strategy for the core molecule and detailed protocols for its subsequent derivatization, aimed at creating diverse chemical libraries for drug discovery programs. We will delve into the critical reagents, reaction mechanisms, and field-proven methodologies for modifying the distal nitrogen of the piperazine ring.
Core Synthesis Strategy: A Two-Part Approach
The synthesis of the title compound is logically approached in two primary stages: the construction of the reactive 1,2,4-oxadiazole intermediate followed by its coupling with piperazine. This method ensures a high-yielding and modular route to the core scaffold.
Part A: Synthesis of the 5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole Intermediate
The most prevalent and robust method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.[5][6] To achieve the desired substitution pattern, propanamidoxime is selected as the precursor for the 3-ethyl group, and 2-chloropropionyl chloride serves as the source for the 5-(1-chloroethyl) moiety.
Reaction Mechanism: The synthesis proceeds via an initial O-acylation of the propanamidoxime by the acyl chloride, forming an O-acylamidoxime intermediate. This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to yield the stable 1,2,4-oxadiazole ring.[1][5]
Required Reagents:
-
Propanamidoxime: The source of the 3-ethyl group.
-
2-Chloropropionyl chloride: The acylating agent that installs the 5-(1-chloroethyl) group.
-
Pyridine: Acts as both a solvent and a base to neutralize the HCl generated during the reaction.[5]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF): Reaction solvent.
Part B: Coupling with Piperazine
The second stage involves a standard nucleophilic substitution (SN2) reaction. The piperazine acts as the nucleophile, displacing the chloride from the intermediate synthesized in Part A. A key challenge in working with piperazine is avoiding disubstitution.[7] Using a large excess of piperazine or employing a mono-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step can ensure mono-alkylation.[7][8]
Required Reagents:
-
5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole: The electrophilic intermediate.
-
Piperazine (or N-Boc-piperazine): The nucleophile.
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA): A non-nucleophilic base to scavenge the generated HCl.
-
Acetonitrile (ACN) or Dimethylformamide (DMF): A polar aprotic solvent to facilitate the SN2 reaction.
Caption: Workflow: Synthesis of the Core Scaffold
Protocols for Derivatization of the Piperazine Moiety
The free secondary amine on the piperazine ring of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is a prime site for introducing molecular diversity. The following protocols detail standard, reliable methods for its functionalization.
Protocol 1: N-Alkylation
Direct N-alkylation is a straightforward method for introducing alkyl substituents.[7] The reaction proceeds via nucleophilic attack of the piperazine nitrogen on an alkyl halide.
Methodology:
-
Dissolve 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or ACN).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Add the desired alkyl halide (R-X, 1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (50-80 °C) until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Diagram: N-Alkylation Workflow
Protocol 2: N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, ideal for introducing aryl or heteroaryl groups.[3]
Methodology:
-
To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add the aryl halide (Ar-X, 1.0 eq.), 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (1.2 eq.), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq.).
-
Add an anhydrous solvent (e.g., Toluene or Dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.[3]
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Diagram: N-Arylation Workflow
Protocol 3: Reductive Amination
Reductive amination is a versatile method for installing alkyl groups, particularly those derived from aldehydes or ketones. The process involves the formation of an iminium ion intermediate, which is then reduced.[7]
Methodology:
-
Dissolve 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), in portions.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Caption: Diagram: Reductive Amination
Protocol 4: N-Acylation
This method introduces an acyl group, forming a stable amide bond, which can be useful for modulating electronic properties and providing hydrogen bond acceptors.
Methodology:
-
Dissolve 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (1.0 eq.) in a solvent like DCM or THF.
-
Add a base such as triethylamine (TEA, 1.5 eq.) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (RCOCl, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Summary of Reagents and Conditions
| Derivatization Method | Key Reagents | Solvent | Base | Temperature |
| N-Alkylation | Alkyl Halide (R-X) | DMF, ACN | K₂CO₃, NaH | RT to 80°C |
| N-Arylation | Aryl Halide (Ar-X), Pd Catalyst, Ligand | Toluene, Dioxane | Cs₂CO₃, NaOtBu | 80-110°C |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCM, DCE | None (or mild acid catalyst) | RT |
| N-Acylation | Acyl Chloride/Anhydride (RCO-X) | DCM, THF | TEA, Pyridine | 0°C to RT |
Conclusion
The 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine scaffold is a promising starting point for the development of novel therapeutic agents. The synthetic route to the core is robust, and the terminal piperazine nitrogen offers a chemically tractable position for extensive derivatization. The protocols outlined in this guide—N-alkylation, N-arylation, reductive amination, and N-acylation—provide a versatile toolkit for researchers to systematically explore the structure-activity relationships of this compound class, enabling the efficient generation of focused libraries for lead discovery and optimization.
References
- BenchChem. (n.d.). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
-
Yadav, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]
- In Silico Sci. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
-
Krasavin, M., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies.
- Laturwale, S. K. J. S., et al. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
- Piaz, V. D., et al. (n.d.). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications.
- BenchChem. (n.d.). Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.
-
Fokin, A. V. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Retrieved from [Link]
-
Baykov, S., et al. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Welcome to the Technical Support Center for the synthesis of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine. This molecule is a highly versatile building block in medicinal chemistry, frequently utilized in the development of GPCR ligands and kinase inhibitors. However, researchers often encounter severe yield bottlenecks due to the competing chemical reactivities of the electron-deficient 1,2,4-oxadiazole core and the nucleophilic piperazine ring.
This guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating experimental protocols to help you bypass common synthetic traps and maximize your overall yield.
Diagnostic Troubleshooting Flowchart
Before diving into specific protocols, use the diagnostic flowchart below to identify the root cause of your yield loss based on your current synthetic strategy.
Diagnostic flowchart for identifying and resolving low synthesis yields.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: I am trying to alkylate piperazine using 5-(1-bromoethyl)-3-ethyl-1,2,4-oxadiazole (Route A), but my yield is <20% and LCMS shows a major non-polar byproduct. What is happening? A1: You are observing a classic case of competing E2 elimination. The 1,2,4-oxadiazole ring is strongly electron-withdrawing, which significantly increases the acidity of the protons on the adjacent ethyl group [1]. When you introduce piperazine—a strong secondary amine base—it acts primarily as a base rather than a nucleophile. It abstracts the alpha-proton and expels the bromide leaving group to form 3-ethyl-5-vinyl-1,2,4-oxadiazole. Recommendation: Abandon the "late-stage piperazine alkylation" route. Instead, invert your sequence (Route B): first alkylate a mono-protected piperazine with 2-bromopropanoic acid, then couple this intermediate with propionamidoxime, and finally cyclize. This completely bypasses the elimination-prone haloethyl intermediate.
Q2: I switched to Route B (coupling 2-(4-Boc-piperazin-1-yl)propanoic acid with propionamidoxime). The amide coupling works, but the cyclization to the 1,2,4-oxadiazole is stalling. How can I drive it to completion? A2: The cyclodehydration of the O-acyl amidoxime intermediate requires sufficient thermal energy and continuous water removal to close the ring[2]. If you are using standard EDC/HOBt at room temperature, the reaction will stall at the uncyclized intermediate. Recommendation: Use Carbonyldiimidazole (CDI) as the activating agent. CDI not only forms the active ester efficiently but provides a slightly basic microenvironment that facilitates cyclization. After the initial coupling, replace the solvent with toluene and heat to 110°C using a Dean-Stark trap to continuously remove water, shifting the equilibrium toward the fully aromatized 1,2,4-oxadiazole.
Q3: How do I prevent over-alkylation (dialkylation) of piperazine if I choose not to use a protecting group? A3: While using a Boc- or Cbz-protected piperazine is the gold standard for high-purity mono-alkylation [3], you can achieve mono-alkylation with unprotected piperazine by using a massive stoichiometric excess (e.g., 5 to 10 equivalents of piperazine per equivalent of electrophile) [4]. The excess piperazine outcompetes the mono-alkylated product for the electrophile. However, this complicates the workup. You must use an acidic aqueous wash to separate the highly water-soluble excess piperazine from your more lipophilic product.
Q4: During the final Boc deprotection to yield the target compound, my product degrades or turns dark. What is the cause? A4: While 1,2,4-oxadiazoles are generally stable to acid, prolonged exposure to neat Trifluoroacetic acid (TFA) or highly concentrated aqueous HCl at elevated temperatures can lead to ring-opening hydrolysis. Recommendation: Use 4M HCl in anhydrous 1,4-dioxane at 0°C to room temperature. This strictly anhydrous acidic condition cleanly cleaves the Boc group without hydrolyzing the oxadiazole ring.
Quantitative Data Summary
The table below summarizes the expected outcomes when comparing the flawed Route A against the optimized Route B.
| Parameter | Route A (Late-Stage Alkylation) | Route B (Pre-Alkylated Cyclization) |
| Primary Reaction | SN2 Alkylation of Oxadiazole | Cyclodehydration of O-Acyl Amidoxime |
| Major Byproduct | 3-Ethyl-5-vinyl-1,2,4-oxadiazole (E2) | Uncyclized O-acyl amidoxime |
| Typical Overall Yield | 15% - 25% | 75% - 85% |
| Purification Method | Difficult column chromatography | Simple precipitation / extraction |
| Scalability | Poor (exothermic, low yield) | Excellent (robust thermal control) |
Optimized Synthetic Workflow & Protocols
The following workflow illustrates the recommended Route B, which maximizes yield by avoiding E2 elimination.
Optimized Route B workflow for synthesizing the target oxadiazole-piperazine.
Protocol 1: Synthesis of 4-Boc-1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
This protocol utilizes a self-validating cyclodehydration mechanism to ensure the oxadiazole ring is fully formed.
-
Activation: Dissolve 2-(4-Boc-piperazin-1-yl)propanoic acid (1.0 eq) in anhydrous DMF. Add Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.
-
Self-Validation Check: Monitor CO2 gas evolution. Stir for 1 hour. TLC (DCM:MeOH 9:1) should show complete disappearance of the starting acid, validating active ester formation.
-
-
Coupling: Add propionamidoxime (1.1 eq) to the mixture. Stir at room temperature for 4 hours.
-
Self-Validation Check: LCMS will show the appearance of the M+H+ peak corresponding to the uncyclized O-acyl amidoxime intermediate.
-
-
Cyclodehydration: Dilute the reaction mixture with Toluene (5 volumes). Attach a Dean-Stark apparatus and heat the reaction to 110°C (reflux) for 12 hours.
-
Self-Validation Check: The physical collection of water in the Dean-Stark trap visually validates the cyclodehydration progress. LCMS will confirm completion via a mass shift of -18 Da (loss of H2O).
-
-
Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over Na2SO4 and concentrate to yield the Boc-protected target.
Protocol 2: Anhydrous Deprotection to Final Product
This protocol ensures the oxadiazole ring remains intact while cleanly removing the Boc group.
-
Preparation: Dissolve the crude 4-Boc-1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine in anhydrous Dichloromethane (DCM) at 0°C under nitrogen.
-
Deprotection: Slowly add 4M HCl in 1,4-dioxane (10.0 eq). Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.
-
Self-Validation Check: The immediate evolution of gas and the gradual precipitation of a white solid directly validates successful Boc cleavage. The product self-purifies by crashing out of the organic solvent.
-
-
Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine as a highly pure dihydrochloride salt.
References
Technical Support Center: Troubleshooting DMSO Solvation for 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex solvation dynamics of heterocyclic small molecules. 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is a highly versatile pharmacological probe, but its unique structural topology—combining a lipophilic 1,2,4-oxadiazole ring with a basic piperazine moiety—creates specific thermodynamic challenges in dimethyl sulfoxide (DMSO).
This guide abandons the standard "add solvent and vortex" approach. Instead, we will explore the causality behind your solubility issues, focusing on crystal lattice energies, solvent hygroscopicity, and microenvironmental pH. Every protocol provided here functions as a self-validating system to ensure the absolute integrity of your compound for downstream in vitro and in vivo assays.
Diagnostic Solvation Workflow
Before adjusting your protocols, it is critical to diagnose the root cause of the precipitation. The following decision matrix outlines the thermodynamic pathways for resolving solubility failures based on the compound's ionic state.
Diagnostic workflow for resolving DMSO solubility issues based on the compound's ionic state.
Physicochemical Properties & Solvation Metrics
To manipulate solubility, you must first understand the physical parameters of the molecule. The table below summarizes how the ionic state of the piperazine moiety dictates its behavior in aprotic solvents[1].
| Property | Free Base Form | Hydrochloride (HCl) Salt Form | Causality & Impact on Solvation |
| Target Solvent | 100% Anhydrous DMSO | DMSO + Co-solvent (or Aqueous) | Free base is lipophilic; salts require polar protic assistance. |
| Lattice Energy | Low | High | Ionic bonds in the salt form resist disruption by aprotic solvents. |
| Solubility in Pure DMSO | High (Typically >20 mM) | Low to Moderate (<5 mM) | DMSO cannot effectively solvate the hard chloride anion. |
| Moisture Sensitivity | High (Precipitates if wet) | Low (Dissolves better if wet) | Water ingress decreases the solubility of the lipophilic free base. |
| Microenvironmental pH | ~9.5 (Basic) | ~4.5 - 5.5 (Acidic) | Dictates stability of the oxadiazole ring during long-term storage. |
Troubleshooting Guide & FAQs
Q1: I purchased the compound, but it is barely dissolving in 100% DMSO, forming a cloudy suspension. Why? A1: The root cause is almost always the ionic state of the compound. Because of the basic piperazine nitrogen, this molecule is frequently supplied as a hydrochloride (HCl) salt to improve solid-state stability. DMSO is a polar aprotic solvent; while its highly polarized sulfinyl group (S=O) excellently solvates cations (like the protonated piperazine), it is notoriously poor at solvating small, hard anions like chloride (Cl⁻) due to the lack of hydrogen-bond donors[2]. This thermodynamic barrier prevents the salt from dissolving efficiently in pure anhydrous DMSO. Resolution: Verify the salt form on your Certificate of Analysis (CoA). If it is a salt, introducing a micro-environmental shift by adding 2-5% sterile water or a co-solvent like PEG400 or Tween 80 can facilitate anion solvation, drastically improving solubility[3].
Q2: My 10 mM stock solution was clear yesterday, but after thawing it from the -20°C freezer, it has a white precipitate that won't go back into solution. What happened? A2: This is a classic case of moisture ingress combined with supercooling. DMSO is highly hygroscopic and freezes at approximately 18.5°C. When you open a cold vial of DMSO, ambient humidity immediately condenses and dissolves into the solvent. For the lipophilic free-base form of the oxadiazole derivative, even a minor increase in water content alters the dielectric constant of the solvent, dropping the solubility threshold below 10 mM and causing precipitation. Furthermore, DMSO supercools easily and remelts slowly. Resolution: Always allow the vial to equilibrate completely to room temperature before opening the cap. To redissolve the precipitate, apply gentle heating (37°C) and sonication.
Q3: Can I use strong acids or bases to force the compound into solution? A3: Absolutely not. The 1,2,4-oxadiazole ring is susceptible to ring-opening hydrolysis under strongly basic conditions or extended heating in the presence of strong nucleophiles. You must maintain a near-neutral microenvironmental pH. If pH adjustment is absolutely necessary for in vivo formulations, use mild buffering agents and validate the structural integrity via LC-MS post-formulation.
Step-by-Step Methodologies
Protocol 1: Preparation of a Self-Validating 10 mM DMSO Stock
This protocol ensures complete solvation while preventing moisture-induced degradation.
Materials:
-
1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (Lyophilized powder)
-
Anhydrous DMSO (Molecular Biology Grade, ≤0.1% water)
-
Argon or Nitrogen gas (for purging)
-
Bath sonicator (temperature controlled)
Step-by-Step Execution:
-
Thermal Equilibration: Remove the lyophilized compound from the -20°C freezer. Crucial Step: Leave the vial sealed at room temperature for at least 30 minutes. Opening a cold vial introduces condensation, which will permanently alter the concentration and solubility profile.
-
Solvent Addition: Calculate the required volume of Anhydrous DMSO to achieve a 10 mM concentration. Add the solvent directly to the vial.
-
Kinetic Disruption (Sonication): Seal the vial and place it in a bath sonicator set to 37°C for 5 to 10 minutes. Causality: Gentle heat and ultrasonic waves provide the activation energy required to break intermolecular hydrogen bonds and van der Waals forces without degrading the oxadiazole ring.
-
Self-Validation (The Tyndall Test): Remove the vial and shine a laser pointer (or bright LED) through the solution in a dark room. If you see a visible beam of light scattering through the liquid (Tyndall effect), you have a micro-suspension, not a true solution. Continue sonication or proceed to Protocol 2. If the liquid is optically clear, solvation is complete.
-
Aliquot and Purge: Divide the stock into single-use aliquots (e.g., 50 µL). Purge the headspace of each tube with Argon gas before sealing to displace atmospheric moisture and oxygen. Store at -80°C.
Protocol 2: Rescue of Precipitated Salt-Form Stocks
If your compound is an HCl salt and fails the Tyndall test in pure DMSO, use this rescue protocol.
Step-by-Step Execution:
-
Assess Total Volume: Determine the exact volume of your failed DMSO suspension.
-
Co-Solvent Integration: Add 5% (v/v) of PEG400 or Tween 80 to the suspension[3]. Causality: These co-solvents provide the necessary hydrogen-bond donors and amphiphilic properties to stabilize the chloride anions and the lipophilic oxadiazole ring simultaneously.
-
Thermal Agitation: Vortex the mixture for 30 seconds, then incubate in a heat block at 37°C for 15 minutes.
-
Re-Validation: Perform the Tyndall test again. The solution should now be perfectly clear. Note this new concentration for your downstream assay calculations.
References
-
Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics (ACS Publications). Available at:[Link]
Sources
Optimizing reaction temperature for 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine. The optimization of reaction temperature is a critical parameter for maximizing yield and purity in the two key stages of this synthesis: the formation of the 3-ethyl-1,2,4-oxadiazole core and the subsequent coupling with piperazine. This document offers expert insights and data-driven recommendations to navigate common experimental challenges.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues encountered during the synthesis, with a focus on how temperature adjustments can resolve them.
Problem: My 1,2,4-oxadiazole ring formation reaction has a low yield or has stalled.
Answer: Low yields in 1,2,4-oxadiazole synthesis are frequently traced back to the cyclodehydration step. The reaction proceeds via an O-acylamidoxime intermediate, and its conversion to the final oxadiazole ring is often the rate-limiting and most temperature-dependent step.[1][2]
Potential Causes & Solutions:
-
Insufficient Thermal Energy for Cyclization: The intramolecular cyclodehydration requires a significant activation energy. If the reaction temperature is too low, the O-acylamidoxime intermediate may form but fail to cyclize efficiently, leading to its accumulation or hydrolysis back to the starting materials.[2]
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, consider heating to 50-80 °C or to the reflux temperature of the solvent (e.g., toluene).[3] For rapid optimization and synthesis, microwave irradiation at temperatures between 150-180 °C for a short duration (15-20 minutes) can dramatically accelerate the cyclization and improve yields.[1][4]
-
-
Thermal Degradation of Reactants or Product: While the 1,2,4-oxadiazole ring itself is generally thermally stable, the specific starting materials (e.g., the amidoxime or the carboxylic acid derivative) may be sensitive to high temperatures.[5][6][7] Excessive heat can lead to decomposition and the formation of complex impurities.
-
Solution: If you suspect thermal degradation, switch to a lower-temperature protocol. Highly effective methods exist for room-temperature synthesis, typically employing a strong base like sodium hydroxide (NaOH) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO).[8][9][10] This approach can often drive the reaction to completion without the need for heating.
-
Table 1: Effect of Temperature on a Typical 1,2,4-Oxadiazole Synthesis
| Method | Temperature (°C) | Typical Reaction Time | General Outcome |
| Base-Catalyzed | Room Temp (20-25°C) | 4-24 hours | Good for thermally sensitive substrates; may be slow.[9] |
| Conventional Heating | 80-110°C (Reflux) | 8-16 hours | Standard approach, generally reliable yields.[3] |
| Microwave-Assisted | 150-180°C | 10-20 minutes | Rapid, high-throughput, often high conversion.[4][11] |
Problem: I am observing significant byproduct formation during the piperazine coupling step.
Answer: The primary challenge in coupling piperazine is controlling selectivity to achieve the desired mono-substituted product. The formation of the di-substituted byproduct is a common issue.[12] Temperature plays a critical role in managing the reaction kinetics to favor mono-substitution.
Potential Causes & Solutions:
-
High Initial Reaction Rate: Piperazine is a potent, symmetric nucleophile. If the reaction temperature is too high during the initial mixing with the electrophile (e.g., an activated carboxylic acid or an alkyl halide derivative of the oxadiazole), the reaction can proceed too quickly, leading to poor selectivity and increased formation of the N,N'-di-substituted product.
-
Solution: Control the initial reaction temperature rigorously. Cool the piperazine solution to 0 °C before the dropwise addition of the electrophile.[12][13] Maintaining this low temperature during addition slows the reaction rate, allowing for more selective mono-functionalization. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.
-
-
Reaction Stalling at Low Temperatures: While a low initial temperature is crucial for selectivity, the overall reaction may not proceed to completion if kept cold.
-
Solution: Employ a temperature gradient. Start the reaction at 0 °C for the initial addition (approx. 30-60 minutes), then allow the mixture to naturally warm to room temperature and stir for an additional 2-24 hours until completion is confirmed by TLC or LC-MS.[12] This balances initial selectivity with overall conversion.
-
Caption: Troubleshooting workflow for low yield in the 1,2,4-oxadiazole synthesis step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the synthesis of the 1,2,4-oxadiazole ring?
The synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and a carboxylic acid (or its derivative) is a two-stage process: (1) O-acylation of the amidoxime to form an intermediate, and (2) intramolecular cyclodehydration to form the aromatic ring.[1] The first step is analogous to amide bond formation and can often proceed at or near room temperature. The second step, the elimination of a water molecule to close the ring, typically has a higher activation energy barrier. Therefore, temperature's primary role is to provide the necessary energy to drive this cyclodehydration to completion.[2]
Q2: What is a good starting point for temperature optimization in the oxadiazole cyclization?
A prudent approach is to start with mild conditions and increase the temperature incrementally.
-
Step 1: Room Temperature. Begin with a robust room-temperature system, such as NaOH in DMSO, especially if your substrates have other sensitive functional groups.[8][9] Monitor the reaction for 12-24 hours.
-
Step 2: Moderate Heat. If the room temperature reaction is unsuccessful, introduce moderate heat (60-80 °C) in a suitable solvent like acetonitrile or THF.
-
Step 3: Reflux Conditions. If conversion is still low, proceed to reflux in a higher-boiling solvent like toluene.[3]
-
Step 4: Microwave Heating. For rapid synthesis or difficult substrates, microwave heating (150-180 °C) is a powerful option that can dramatically shorten reaction times.[1][11]
Q3: How does my choice of activating agent for the carboxylic acid affect the optimal temperature?
The choice of activating agent (or "coupling agent") is critical and can influence the required temperature. Highly efficient coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can facilitate the initial O-acylation so effectively at room temperature that subsequent heating is only needed for the cyclization step.[2] In contrast, using a less reactive derivative like an ester may require a base and heat to facilitate both the initial acylation and the subsequent cyclization in a one-pot manner.[3]
Q4: What is the general synthetic pathway for 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine and where are the temperature-critical steps?
The synthesis involves two key transformations where temperature must be carefully controlled.
Caption: General synthetic workflow highlighting the two temperature-critical stages.
-
Temperature-Critical Step 1 (Oxadiazole Formation): This is the cyclodehydration reaction to form the heterocyclic core. As discussed, this step often requires heating to proceed at a reasonable rate. The choice of temperature (from room temperature to >150 °C) depends on the specific reagents, solvent, and whether conventional or microwave heating is used.
-
Temperature-Critical Step 2 (Piperazine Coupling): This step involves forming the C-N bond between the oxadiazole-containing fragment and the piperazine ring. To ensure mono-substitution, this reaction is best initiated at a low temperature (0 °C) to control the rate, followed by a gradual warming to room temperature to drive the reaction to completion.[12]
By carefully controlling the temperature at these two key stages, researchers can significantly improve the yield, purity, and reproducibility of the synthesis of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine.
References
- BenchChem. (2025). Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.
- BenchChem. (2025). Troubleshooting Common Side Reactions in 1,2,4-Oxadiazole Synthesis.
- BenchChem. (n.d.). Technical Support Center: Selective Mono-acylation of Piperazine.
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC.
- ResearchGate. (n.d.). Optimization of the flow synthesis of 1,2,4-oxadiazoles.
- Krasavin, M., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. PMC.
- Lai, L.-L., et al. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Organic Chemistry Portal.
- Ambeed.com. (n.d.). Reactions of Piperazines.
- ACS Publications. (2024). TFA-Mediated Synthesis of 1,2,4-Oxadiazoles from Carbamates and Nitriles. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters.
- NIH. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC.
- Frontiers. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance.
- RSC Publishing. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances.
- Sharma, S., et al. (2008). An Efficient, One-pot Synthesis of Novel 3,5-Disubstituted-1,2,4-Oxadiazoles from Long-Chain Carboxylic Acid Derivatives. Acta Chim. Slov.
- IRIS. (n.d.). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications.
- MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- ACS Publications. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters.
- Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring.
- PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- OSTI.GOV. (2023). 1,2,4-oxadiazol-5-(LLM-210): Design, Synthesi.
- SCIRP. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
- 6. osti.gov [osti.gov]
- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Reactions
Welcome to the Advanced Diagnostics and Troubleshooting Hub. As application scientists, we frequently encounter researchers struggling with the functionalization and synthesis of highly branched, sterically demanding piperazine derivatives.
The molecule 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine presents a dual-front steric challenge. First, synthesizing the core requires N-alkylation of piperazine with an α -branched ethyl halide attached to a bulky 1,2,4-oxadiazole ring, which heavily favors unwanted elimination over substitution. Second, once synthesized, the massive steric bulk at the N1 position forces the piperazine ring into rigid conformations, severely dampening the nucleophilicity of the N4 secondary amine during downstream cross-coupling or acylation.
This guide provides field-proven, causality-driven solutions to bypass these steric roadblocks.
System Architecture: Steric Bottlenecks & Resolution Pathways
Caption: Diagnostic workflow mapping the synthesis and functionalization of the sterically hindered piperazine core.
Diagnostic FAQs & Troubleshooting
Q1: During the synthesis of the core piperazine via N-alkylation, I observe massive E2 elimination and very little of the desired product. How do I favor SN2 substitution?
Causality: The α -branched electrophile combined with the bulky oxadiazole ring creates immense steric repulsion. In sterically hindered amines, nucleophilicity is drastically reduced while basicity remains largely unaffected[1]. Consequently, the piperazine acts as a base rather than a nucleophile, abstracting a proton and leading to dehydrohalogenation (E2 elimination)[2]. Resolution: Abandon standard carbonate bases (like K2CO3 ). Instead, utilize Cesium Hydroxide (CsOH) . CsOH has been uniquely proven to facilitate the chemoselective mono-N-alkylation of sterically hindered systems while suppressing both over-alkylation and elimination[3][4]. The large, polarizable cesium ion stabilizes the transition state, and adding 4Å molecular sieves drives the equilibrium by sequestering adventitious water[3][4].
Q2: I successfully isolated the hindered core, but my Buchwald-Hartwig cross-coupling with an aryl chloride yields <15% product. I am currently using Pd-BrettPhos. What is going wrong?
Causality: The bulky 1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl group on N1 forces the piperazine ring into a rigid conformation that sterically crowds the N4 reactive site. While BrettPhos is an exceptional ligand for primary amines, its large Tolman cone angle (204.22° for Pd-BrettPhos) creates too much steric clash with hindered cyclic secondary amines, preventing efficient substrate binding and reductive elimination[5][6]. Resolution: Switch your ligand to RuPhos . Pd-RuPhos possesses a significantly smaller cone angle (198.07°), and its specific biaryl substituent profile uniquely accommodates the steric bulk of cyclic secondary amines like piperazines[5][6]. This structural accommodation accelerates the reductive elimination step, restoring high yields.
Caption: Pd-RuPhos catalytic cycle demonstrating steric accommodation during reductive elimination.
Q3: When attempting N-acylation of the hindered N4 position using standard EDC/HOBt, the reaction stalls at 40% conversion. Why?
Causality: The reduced nucleophilicity of the hindered secondary amine means the standard HOBt-active ester is insufficiently electrophilic to drive the reaction over the steric activation barrier. Resolution: Upgrade to a highly reactive uronium-based coupling reagent like HATU with a non-nucleophilic base (DIPEA) in a polar aprotic solvent (DMF). The HOAt-active ester generated by HATU is significantly more reactive due to the neighboring group effect of the pyridine nitrogen, which effectively bypasses the steric barrier.
Quantitative Data Matrices
Summarizing the empirical data allows for rapid selection of optimal reagents when dealing with this specific oxadiazole-piperazine scaffold.
Table 1: Ligand Efficacy in Buchwald-Hartwig Amination of Hindered Piperazines
| Ligand | Tolman Cone Angle (Pd-Complex) | Primary Amine Yield | Hindered Secondary Amine Yield | Mechanistic Rationale |
| RuPhos | 198.07° | Moderate | >90% | Smaller cone angle accommodates cyclic secondary amines[6]. |
| BrettPhos | 204.22° | >95% | <15% | Larger steric profile occludes hindered amines[5][6]. |
| XPhos | ~212° | Good | Poor | Excessive bulk prevents efficient reductive elimination. |
Table 2: Base Optimization for Core N-Alkylation (E2 vs. SN2 Competition)
| Base | Equivalents | Additive | Conversion to E2 (Elimination) | Conversion to SN2 (Desired Core) |
| K2CO3 | 2.0 | None | 65% | 20% |
| DIPEA | 3.0 | None | 80% | <5% |
| CsOH | 1.5 | 4Å MS | <10% | 85% |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints confirm success before proceeding to the next synthetic stage.
Protocol A: CsOH-Promoted Synthesis of the Hindered Core
Objective: Synthesize 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine while suppressing E2 elimination.
-
Preparation: Dry DMF over activated 4Å molecular sieves for 24 hours prior to use to prevent hydroxide-mediated hydrolysis.
-
Reagent Loading: In a flame-dried Schlenk flask under inert atmosphere, add piperazine (5.0 equiv) and anhydrous CsOH powder (1.5 equiv)[3].
-
Electrophile Addition: Dissolve 1-chloro-1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethane (1.0 equiv) in dry DMF. Add this solution dropwise at 0 °C to strictly control thermal elimination pathways.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18 hours. The 4Å MS will sequester water generated by the CsOH[4].
-
Self-Validation Check (LC-MS): Quench a 10 μ L aliquot in MeCN/Water. A successful reaction will show a dominant [M+H]+ peak corresponding to the mono-alkylated product. Crucial: Verify the absence of a +42 Da mass shift, which would indicate unwanted over-alkylation.
Protocol B: RuPhos-Catalyzed Buchwald-Hartwig Amination
Objective: Cross-couple the sterically hindered N4 position with an aryl chloride.
-
Catalyst Pre-activation: In an argon-filled glovebox, combine Pd2(dba)3 (2 mol%) and RuPhos (4 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature. Validation: The solution must transition to a deep red/purple color, indicating successful active complex formation.
-
Substrate Addition: Add the synthesized 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (1.2 equiv), the target aryl chloride (1.0 equiv), and sodium tert-butoxide (1.5 equiv).
-
Heating: Seal the vessel, remove from the glovebox, and heat at 85 °C for 12 hours.
-
Self-Validation Check (TLC/UPLC): Perform TLC (Hexane:EtOAc 1:1). The complete disappearance of the high-Rf aryl chloride spot and the appearance of a highly UV-active lower-Rf spot confirms successful cross-coupling driven by the RuPhos ligand's steric accommodation[5].
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Crystal structure of the RuPhos ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Comparative Guide: 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine vs. Aryl-Oxadiazole Derivatives in CNS Drug Discovery
Executive Summary & Strategic Context
As a Senior Application Scientist in early-stage drug discovery, scaffold selection is never merely an exercise in structural drawing; it is a strategic alignment of physicochemical properties with target biology. The oxadiazole ring is a privileged heterocycle, widely deployed as a bioisostere for esters and amides due to its superior metabolic stability against hydrolytic cleavage.
When conjugated with a basic piperazine ring, the resulting hybrids exhibit potent polypharmacology, particularly as Monoamine Oxidase (MAO) inhibitors for Major Depressive Disorder and Acetylcholinesterase (AChE) inhibitors for Alzheimer's Disease[1]. While the majority of recent literature focuses on bulky 5-phenyl-1,3,4-oxadiazole derivatives[2], the specific compound 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine represents a critical divergence in design strategy. By utilizing an aliphatic ethyl substitution and the asymmetric 1,2,4-isomer, this compound serves as a highly soluble, low-steric-hindrance fragment ideal for Fragment-Based Drug Discovery (FBDD).
Structural & Mechanistic Divergence
To understand the performance of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, we must objectively compare its architecture against the standard aryl-1,3,4-oxadiazole-piperazine conjugates.
-
Isomerism & Electronic Distribution: The 1,2,4-oxadiazole core provides an asymmetric electronic distribution compared to the symmetric 1,3,4-oxadiazole. This asymmetry alters the hydrogen-bond acceptor profile, often improving target residence time in asymmetric binding pockets like the MAO-A substrate cavity[3].
-
Aliphatic vs. Aromatic Substitutions: Most lead compounds utilize a bulky phenyl group for π−π stacking in the Catalytic Active Site (CAS) of AChE[2]. In contrast, the 3-ethyl and ethylpiperazine substitutions in our target compound create a highly aliphatic scaffold.
-
The Causality of Scaffold Choice: Why choose the aliphatic 1,2,4-variant? The absence of bulky aromatic rings significantly lowers the partition coefficient (LogP), enhancing aqueous solubility and Blood-Brain Barrier (BBB) permeability. The protonated nitrogen of the piperazine ring remains free to form critical cation- π interactions with aromatic residues in the Peripheral Anionic Site (PAS) of AChE, without the steric clashes inherent to bulky diaryl systems[4].
Fig 1: Pharmacophore mapping of aliphatic 1,2,4-oxadiazole-piperazine conjugates.
Performance Metrics: In Vitro Efficacy
The following table summarizes the quantitative performance of various oxadiazole-piperazine architectures against primary CNS targets. Data highlights how structural modifications dictate enzyme selectivity.
| Scaffold Architecture | Representative Compound | Primary Target | IC50 Range (µM) | Key Binding Interaction |
| Aryl-1,3,4-ODZ-PIP | Compound 5AD (Pyridyl-substituted) | hAChE | 0.103 ± 0.017 | π−π stacking at CAS; Cation- π at PAS[2] |
| Aryl-1,2,4-ODZ-PIP | Compound 4e (Nitro-phenyl substituted) | hMAO-A | 0.116 ± 0.004 | Dipole-dipole in substrate cavity[4] |
| Aliphatic-1,2,4-ODZ-PIP | 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine | Multi-target (Fragment) | > 1.0 (Baseline) | H-bonding (ODZ); Cation- π (Protonated PIP) |
Note: As an aliphatic fragment, 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine exhibits a higher baseline IC50, making it a highly efficient starting point for hit-to-lead optimization rather than a terminal therapeutic.
Self-Validating Experimental Workflows
To objectively evaluate these derivatives, laboratory protocols must be designed as self-validating systems. Below are the optimized methodologies for screening oxadiazole-piperazine hybrids.
Protocol 1: Modified Ellman’s Assay for AChE Inhibition
-
Reagent Preparation: Prepare 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and acetylthiocholine iodide (ATCI) in 0.1 M phosphate buffer (pH 8.0).
-
Equilibration: Incubate test compounds (serially diluted from 10 µM to 1 nM) with recombinant human AChE and DTNB for 10 minutes at 37°C.
-
Reaction Initiation: Add ATCI to the microplate. Thiocholine produced by the enzyme reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
-
Kinetic Read: Measure absorbance at 412 nm continuously for 5 minutes.
-
Expertise & Causality: We utilize a kinetic read rather than an endpoint read to eliminate false positives. If a test compound inherently absorbs at 412 nm or slowly precipitates, an endpoint read will miscalculate inhibition. Measuring the rate of change isolates purely enzymatic activity.
-
Self-Validation: A no-enzyme blank is mandatory to account for the spontaneous, non-enzymatic hydrolysis of ATCI in the buffer.
Protocol 2: High-Throughput Fluorometric MAO-A Assay
-
Enzyme Preparation: Dilute recombinant human MAO-A in potassium phosphate buffer (pH 7.4).
-
Compound Incubation: Pre-incubate the oxadiazole derivatives with MAO-A for 15 minutes at 37°C.
-
Substrate Addition: Introduce kynuramine. MAO-A oxidatively deaminates kynuramine to the fluorescent 4-hydroxyquinoline.
-
Fluorescence Detection: Measure fluorescence (Ex: 310 nm, Em: 400 nm).
-
Expertise & Causality: The 15-minute pre-incubation is critical. Because oxadiazole-piperazines act as reversible competitive inhibitors[4], they require time to reach thermodynamic binding equilibrium before the substrate is introduced to outcompete them.
-
Self-Validation: Clorgyline is used as a positive control to validate the assay's dynamic range, while a DMSO vehicle control (<1% final concentration) ensures the solvent is not inducing enzyme denaturation.
Fig 2: Self-validating high-throughput screening workflow for CNS-targeted oxadiazole hybrids.
Conclusion
While aryl-1,3,4-oxadiazole-piperazine conjugates currently dominate the literature for sub-micromolar AChE and MAO inhibition[2], they frequently suffer from poor aqueous solubility and high molecular weight. 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine offers a strategic alternative. By leveraging the asymmetric 1,2,4-oxadiazole bioisostere and an aliphatic backbone, it provides an optimal balance of basicity, hydrogen bonding, and BBB permeability, making it a superior structural fragment for the next generation of CNS therapeutics.
References
-
Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Bentham Science. URL:[Link]
-
Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease. ACS Omega. URL:[Link]
-
Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro and in silico studies. Journal of Research in Pharmacy. URL: [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry (via PMC). URL:[Link]
-
Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Chimia. URL:[Link]
Sources
- 1. Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Research in Pharmacy » Submission » Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro and in silico studies [dergipark.org.tr]
Comparative Bioavailability of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Analogs
Introduction & Mechanistic Rationale
In the relentless pursuit of optimizing drug-like properties, the 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine scaffold has emerged as a highly versatile pharmacophore. Esters and amides, while fundamental to target binding, are notoriously susceptible to rapid enzymatic hydrolysis by ubiquitous esterases and amidases in the plasma and liver. To circumvent this liability, medicinal chemists employ the 1,2,4-oxadiazole ring as a bioisostere ([1]).
This five-membered heterocycle mimics the spatial arrangement and hydrogen-bond acceptor capacity of a carbonyl group but is inherently resistant to hydrolytic cleavage ([2]). Within this specific scaffold, the 3-ethyl substitution is not arbitrary; it precisely tunes the lipophilicity (LogP) to enhance passive membrane permeability without excessively increasing cytochrome P450 (CYP) mediated clearance. Concurrently, the piperazine moiety provides a basic center that ensures adequate aqueous solubility, creating an optimal balance for oral bioavailability ([3]).
Logic of 1,2,4-oxadiazole bioisosteric replacement for PK enhancement.
Comparative Pharmacokinetic Data
To objectively evaluate the performance of the 3-ethyl analog, we must compare its pharmacokinetic (PK) parameters against its ester precursor and structurally related alkyl variants. The data below demonstrates how subtle modifications to the oxadiazole C3-position drastically alter in vivo exposure ([4]).
Table 1: Comparative Pharmacokinetic Parameters (In Vivo Mouse Model, Oral Administration)
| Compound Variant | R-Group (C3 Position) | In Vitro t1/2 (RLM, min) | In Vivo Clearance (mL/min/kg) | Oral Bioavailability (F%) |
| Ester Precursor | N/A (Ester Linkage) | < 5 | > 80 | < 5% |
| Analog A | 3-Methyl | 45 | 35 | 42% |
| Target Scaffold | 3-Ethyl | 62 | 22 | 68% |
| Analog B | 3-Isopropyl | 58 | 28 | 55% |
| Analog C | 3-Phenyl | 120 | 15 | 30% (Poor Solubility) |
Causality of the Data:
The ester precursor suffers from extensive first-pass metabolism, resulting in negligible oral bioavailability (< 5%). Replacing the ester with a 1,2,4-oxadiazole ring (Analog A, 3-Methyl) restores metabolic stability. However, extending the alkyl chain to a 3-ethyl group optimally balances lipophilicity and aqueous solubility, leading to superior gut-wall permeability and the highest oral bioavailability (68%). Further increasing steric bulk (3-isopropyl or 3-phenyl) either increases CYP-mediated clearance due to excessive lipophilicity or drastically reduces aqueous solubility, paradoxically lowering overall systemic exposure ([5]).
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls that confirm the causality of the observed results.
Protocol A: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: Determine the intrinsic clearance ( CLint ) of the 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine scaffold.
-
Preparation & Matrix Setup: Prepare 1 µM of the test compound in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL rat liver microsomes (RLM).
-
Causality Check: Prepare a parallel "Heat-Inactivated RLM" arm. This negative control ensures that any observed compound depletion is strictly enzymatic, not due to chemical instability or non-specific binding to the plasticware.
-
-
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).
-
Causality Check: NADPH is the obligate electron donor for CYP450 enzymes. A parallel "NADPH-free" control validates that degradation is specifically driven by oxidative metabolism rather than background hydrolysis.
-
-
Time-Course Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality Check: The 3:1 ratio of organic solvent instantly denatures CYP enzymes, freezing the reaction at exact time points. The internal standard normalizes any volumetric variations during subsequent LC-MS/MS injection.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ).
Protocol B: In Vivo Pharmacokinetic (PK) Evaluation
Objective: Assess the absolute oral bioavailability (F%) of the 3-ethyl analog.
-
Formulation: Dissolve the compound in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline.
-
Causality Check: This specific vehicle ensures complete solubilization of the lipophilic oxadiazole, preventing precipitation in the gut lumen which would artificially lower the apparent oral absorption.
-
-
Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to fasted male Sprague-Dawley rats.
-
Causality Check: Fasting the animals for 12 hours prior to dosing eliminates food-drug interactions and gastric emptying variability, ensuring highly reproducible absorption profiles.
-
-
Serial Sampling: Collect blood (200 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Causality Check: Serial sampling from the same animal acts as its own internal control, drastically reducing the inter-subject statistical noise that plagues composite sampling methods.
-
-
Plasma Extraction: Centrifuge immediately at 4°C. Extract plasma and analyze via LC-MS/MS to calculate Area Under the Curve (AUC), Cmax , and F%.
Self-validating workflow for in vivo pharmacokinetic evaluation.
Conclusion
The 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine scaffold is a prime example of rational drug design. By leveraging the 1,2,4-oxadiazole ring to evade esterase-mediated hydrolysis and precisely tuning the C3-alkyl chain to an ethyl group, researchers can maximize oral bioavailability (up to 68%) while maintaining the necessary solubility provided by the piperazine ring.
References
-
Krasavin, M., et al. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." PMC / NIH.[Link]
-
Willand, N., et al. "Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors." PubMed / NIH.[Link]
-
ACS Publications. "Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract." ACS Omega.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Small Molecule Target Engagement: A Comparative Analysis Using 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine as a Model Compound
In the landscape of modern drug discovery, the definitive confirmation that a small molecule interacts with its intended protein target within a biological system is a cornerstone of a successful research program.[1] This process, known as target engagement, provides critical evidence for the mechanism of action and is essential for building confidence in a compound's therapeutic potential before advancing it through the costly drug development pipeline.[2][3] This guide offers a comparative analysis of two powerful and widely adopted target engagement assays: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).
To illustrate the practical application and comparative strengths of these methodologies, we will use the novel small molecule 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine as our model compound. As a representative entity from a screening library, its biological targets are yet to be fully characterized, making it an ideal candidate for the initial validation of target interaction. This guide is designed for researchers, scientists, and drug development professionals seeking to apply robust and reliable methods to confirm target engagement for their compounds of interest.
The Central Question: Does My Compound Bind its Target in a Relevant Biological Context?
Before committing significant resources to lead optimization and preclinical studies, it is imperative to answer this fundamental question.[4][5] A definitive measure of target engagement provides the mechanistic link between a compound's chemical structure and its observed biological effect. The choice of assay to validate this interaction is critical and depends on the specific questions being asked, the available resources, and the stage of the drug discovery project.[6]
This guide will dissect two orthogonal approaches: one that confirms binding in the complex milieu of a living cell (CETSA) and another that provides high-resolution kinetic data in a purified, in vitro system (SPR).
Section 1: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in a Physiological Environment
CETSA is a powerful biophysical method for assessing drug-target interactions directly in cells or tissue lysates.[7][8] The principle is based on the ligand-induced thermal stabilization of a target protein.[9][10] When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced unfolding and aggregation. This change in thermal stability can be quantified to confirm target engagement.
The "Why" Behind the CETSA Workflow
The elegance of CETSA lies in its ability to measure target engagement without the need for compound or protein labeling, thus preserving the native interaction.[7] By performing the assay in intact cells, it inherently accounts for cell permeability and potential metabolic activation of the compound, providing a more physiologically relevant measure of target interaction than purely biochemical assays.[9][10]
Experimental Workflow: CETSA
Caption: CETSA workflow for validating target engagement.
Detailed Protocol for CETSA
This protocol is a general guideline and should be optimized for the specific target protein and cell line.
-
Cell Culture and Treatment:
-
Seed and culture a relevant cell line (e.g., MCF-7, HEK293) to approximately 80% confluency.
-
On the day of the experiment, treat the cells with a desired concentration of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Harvesting and Heat Challenge:
-
Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[11]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the protein concentration for all samples.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific antibody for the target of interest.[8]
-
Quantify the band intensities and plot them against the corresponding temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[10]
-
Trustworthiness and Self-Validation in CETSA
The CETSA protocol includes inherent validation steps. The vehicle-treated control group establishes the baseline thermal stability of the target protein. A statistically significant and reproducible shift in the melting curve upon compound treatment provides direct evidence of target engagement. For enhanced confidence, an isothermal dose-response fingerprint (ITDRF) can be performed.[12] In this format, cells are treated with a serial dilution of the compound and heated at a single, optimized temperature. The resulting dose-dependent stabilization allows for the calculation of an EC50 value, which reflects the compound's potency in engaging its target in a cellular context.
Section 2: Surface Plasmon Resonance (SPR) - A High-Resolution View of Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions.[13] It has become a gold standard for characterizing the binding kinetics (association and dissociation rates) and affinity of small molecules to their purified protein targets.[14]
The "Why" Behind the SPR Workflow
While CETSA confirms binding in a complex cellular environment, SPR provides precise, quantitative data on the binding event itself.[15] This includes the on-rate (k_a), the off-rate (k_d), and the equilibrium dissociation constant (K_D). This level of detail is invaluable for structure-activity relationship (SAR) studies and for understanding how long a compound remains bound to its target (residence time), which can be a better correlate of clinical efficacy than simple affinity.[13]
Experimental Workflow: SPR
Caption: SPR workflow for kinetic analysis of binding.
Detailed Protocol for SPR
This protocol assumes the use of a standard SPR instrument (e.g., Biacore™) and a carboxymethylated dextran sensor chip.
-
Target Immobilization:
-
Activate the sensor chip surface using a standard amine coupling kit (e.g., EDC/NHS).
-
Inject the purified target protein (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently immobilized.
-
Inject a blocking agent (e.g., ethanolamine-HCl) to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a serial dilution of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for double referencing.
-
Perform the binding assay by sequentially injecting the compound dilutions over the immobilized target surface. Each cycle consists of:
-
Association Phase: Injection of the compound for a defined period (e.g., 120 seconds) to monitor binding.
-
Dissociation Phase: Flow of running buffer over the surface to monitor the dissociation of the compound from the target.[16]
-
-
Regeneration (if necessary): Inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
The instrument software generates a sensorgram, which plots the change in response units (RU) over time.
-
Process the data by subtracting the response from a reference flow cell and the buffer-only injection.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D = k_d/k_a).[15]
-
Trustworthiness and Self-Validation in SPR
SPR experiments are rich in self-validating controls. The use of a reference flow cell (either empty or with an immobilized control protein) allows for the subtraction of non-specific binding and bulk refractive index changes. The dose-dependent nature of the binding response and the ability to fit the data to a defined kinetic model provide strong evidence for a specific interaction.[17] Furthermore, the quality of the fit (e.g., low Chi-squared value) and random distribution of residuals are key indicators of a reliable result.
Section 3: Comparative Analysis - CETSA vs. SPR
Choosing the right assay depends on the specific goals of your study. The following table summarizes the key characteristics of CETSA and SPR to guide your decision-making process.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) |
| Assay Principle | Ligand-induced thermal stabilization of the target protein.[10] | Real-time detection of mass changes on a sensor surface upon binding.[13] |
| Biological Context | In-cell, tissue, or lysate (physiologically relevant).[18] | In vitro (purified components). |
| Data Output | Thermal melt curve (ΔT_m), Isothermal dose-response curve (EC50). | Sensorgram, Association rate (k_a), Dissociation rate (k_d), Affinity (K_D).[14] |
| Compound Requirements | Must be cell-permeable (for intact cell assays). | No cell permeability required. |
| Protein Requirements | Endogenous or overexpressed protein in cells. Requires a specific antibody for detection. | Purified, stable protein that can be immobilized. |
| Throughput | Moderate to high (plate-based formats available).[11] | Low to moderate (depends on the instrument). |
| Key Advantage | Confirms target engagement in a native cellular environment. | Provides detailed kinetic and affinity data.[13] |
| Key Limitation | Indirect measure of binding; does not provide kinetic data. | Requires purified protein; may not reflect cellular environment. |
| Best For... | Validating that a compound reaches and binds its target in cells; ranking compounds by cellular potency. | Detailed mechanistic studies; SAR analysis; measuring residence time. |
Conclusion: An Integrated Approach to Target Engagement
For a comprehensive validation of a novel compound like 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, CETSA and SPR are not mutually exclusive but rather highly complementary. A robust drug discovery program would ideally leverage both.
-
Initial Validation with CETSA: Use CETSA to provide the initial, crucial evidence that the compound can access its target in a cellular environment and induce a measurable physical change, confirming engagement under physiologically relevant conditions.
-
Detailed Characterization with SPR: Follow up with SPR to dissect the binding event, providing high-resolution kinetic and affinity data. This information is critical for guiding medicinal chemistry efforts to improve potency and optimize drug-target residence time.
By integrating these orthogonal approaches, researchers can build a compelling and data-rich narrative around their compound's mechanism of action, significantly de-risking the project and paving the way for successful preclinical and clinical development. The validation of target engagement is not merely a checkbox in the drug discovery process; it is the foundation upon which the entire therapeutic hypothesis is built.[4][19]
References
-
Biophysical methods in early drug discovery. PMC.[Link]
-
Biophysical Assays. Charles River Laboratories.[Link]
-
Biophysical Assays. Selvita.[Link]
-
Biophysical Assays | Ichor Life Sciences. Ichor Life Sciences.[Link]
-
Target validation: A door to drug discovery. ScienceDirect.[Link]
-
Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis Online.[Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.[Link]
-
Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis Online.[Link]
-
Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Springer.[Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Publications.[Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.[Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]
-
Surface plasmon resonance assay for screening diverse aptamer-target interactions. BioTechniques.[Link]
-
Fluorescence Polarization (FP). Molecular Devices.[Link]
-
Target Identification and Validation (Small Molecules). University College London.[Link]
-
Determining target engagement in living systems. PMC - NIH.[Link]
-
Target Engagement Assays in Early Drug Discovery. ACS Publications.[Link]
-
From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs.[Link]
-
Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience.[Link]
-
Validation guidelines for drug-target prediction methods. PubMed.[Link]
-
Fluorescence Polarization in GPCR Research. Dr. GPCR Ecosystem.[Link]
-
Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories.[Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. PMC.[Link]
-
Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI.[Link]
-
Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.[Link]
-
A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI.[Link]
-
Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.[Link]
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichorlifesciences.com [ichorlifesciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ddtjournal.com [ddtjournal.com]
- 5. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. criver.com [criver.com]
- 14. criver.com [criver.com]
- 15. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 16. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes | MDPI [mdpi.com]
- 17. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. wjbphs.com [wjbphs.com]
A Comparative Guide to Kinase Cross-Reactivity Profiling: An In-Depth Analysis of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome, comprising over 500 protein kinases, represents one of the most critical target families in drug discovery, particularly in oncology.[1] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutics.[3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[4] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or diminished efficacy. Therefore, early and comprehensive characterization of a compound's kinome-wide cross-reactivity is not merely a screening step but a fundamental component of a successful drug discovery cascade.
This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel chemical entity. We will use the representative compound Cpd-OXA-PIP , with the structure 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, as our case study. This compound features a 1,2,4-oxadiazole ring and a piperazine moiety, both of which are prevalent scaffolds in clinically evaluated kinase inhibitors, often contributing to target engagement and favorable pharmacokinetic properties.[5][6][7][8]
Our objective is to objectively compare industry-standard profiling platforms, detail the experimental workflows, and provide a clear methodology for data interpretation and visualization. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions by rigorously evaluating the selectivity of their lead candidates.
Part 1: A Tale of Two Platforms: Choosing the Right Kinase Profiling Assay
The initial choice of assay technology is critical as it defines the nature of the data obtained. Two principal methodologies dominate the landscape: biochemical activity assays and competition binding assays. Each offers unique insights, and often, the most complete picture emerges from using them in a complementary fashion.[3][9]
Biochemical Activity Assays: Measuring Functional Inhibition
These assays directly measure the enzymatic activity of a kinase—its ability to phosphorylate a substrate. Inhibition is quantified by a reduction in this activity. A leading technology in this class is the ADP-Glo™ Luminescent Kinase Assay , which measures the amount of ADP produced during the kinase reaction.[10][11] The luminescent signal is directly proportional to kinase activity, providing a robust and highly sensitive readout that can be used for virtually any kinase.[11][12]
-
Causality: The primary advantage is that this method measures functional inhibition. It confirms that the compound not only binds but also prevents the kinase from performing its catalytic function. This is highly relevant data, as not all binding events lead to inhibition. The choice of ATP concentration is a critical experimental parameter; testing at or near the physiological concentration of ATP (~1 mM) can provide more biologically relevant results, though testing at the Km for ATP can provide a more accurate assessment of intrinsic potency.[13][14][15]
Competition Binding Assays: Quantifying Target Affinity
Binding assays measure the direct interaction between a compound and the kinase active site. The industry gold standard is the KINOMEscan® platform , which employs a proprietary active site-directed competition binding assay.[16][17] In this system, a test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on a solid support is measured, typically by qPCR, and is inversely proportional to the affinity of the test compound.[18]
-
Causality: This approach provides a true thermodynamic measure of binding affinity (the dissociation constant, Kd), which is independent of ATP concentration, enzyme, or substrate kinetics.[17] This allows for a direct, apples-to-apples comparison of compound affinity across the entire kinome, a significant advantage when assessing selectivity. It can detect binders that are non-ATP competitive and is adaptable to multiple modalities, including small molecules and peptides.[16]
Caption: High-level workflows for activity-based versus binding-based kinase assays.
Part 2: A Validated Experimental Framework for Profiling Cpd-OXA-PIP
A tiered approach to profiling ensures an efficient use of resources, starting with a broad screen at a single concentration before committing to more extensive dose-response studies on a smaller set of kinases.
Comparator Compounds
To contextualize the selectivity profile of Cpd-OXA-PIP, it is essential to include well-characterized reference compounds.
-
Staurosporine: A potent but notoriously non-selective kinase inhibitor, serving as a positive control for broad activity.
-
Dasatinib: An FDA-approved multi-kinase inhibitor with a well-defined and potent, yet still broad, selectivity profile. It serves as a clinically relevant benchmark.
Protocol 1: Primary Screening via Single-Dose Inhibition
This initial step provides a panoramic snapshot of the compound's activity across the kinome. The objective is to rapidly identify kinases that are significantly inhibited at a single, high concentration (typically 1 µM or 10 µM) to flag them as potential targets.
Methodology: Luminescence-Based Biochemical Assay
-
Plate Preparation: Using a 384-well plate, add 5 µL of a solution containing the specific kinase and its corresponding substrate in reaction buffer.
-
Compound Addition: Add 50 nL of the test compounds (Cpd-OXA-PIP, Staurosporine, Dasatinib) from a stock plate using an acoustic liquid handler for precision. Final compound concentration is 1 µM. Include DMSO-only wells as a "high activity" control (0% inhibition).
-
Reaction Initiation: Add 5 µL of a 10 µM ATP solution to each well to start the kinase reaction. Allow the reaction to proceed for 60 minutes at room temperature.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, and simultaneously catalyze the generation of a luminescent signal with luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read the plate on a standard luminometer.
-
Calculation: The percent inhibition is calculated relative to the DMSO controls using the formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_DMSO - Lumi_background))
Protocol 2: Secondary Screening via Dose-Response (IC50 Determination)
For kinases showing significant inhibition (>70%) in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.
Methodology: 10-Point IC50 Curve
-
Compound Preparation: Prepare a 10-point serial dilution series for each compound, typically starting at 10 µM and diluting 1:3 down to the low nanomolar range.
-
Assay Execution: The experimental procedure is identical to Protocol 1, except that instead of a single concentration, the full dilution series is added to the assay plates.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.
Part 3: Illustrative Data & Comparative Analysis
Disclaimer: The following data are illustrative and designed to demonstrate the application of the described methodologies. They do not represent experimentally-derived results for 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine.
Primary Screen Results: Identifying the "Hits"
The initial screen of Cpd-OXA-PIP at 1 µM against a panel of 97 representative kinases (e.g., the scanEDGE panel) identifies a focused set of potential targets.[19]
Table 1: Illustrative Single-Dose (1 µM) Inhibition Data for Cpd-OXA-PIP
| Kinase Family | Kinase Target | % Inhibition |
| TK | SRC | 98% |
| TK | ABL1 | 95% |
| TK | LYN | 65% |
| TK | FGR | 58% |
| TK | EGFR | 12% |
| TK | VEGFR2 | 8% |
| CMGC | CDK2 | 88% |
| CMGC | GSK3B | 45% |
| CMGC | DYRK1A | 21% |
| AGC | ROCK1 | 33% |
| AGC | PKA | 15% |
| CAMK | CAMK2D | 18% |
| ... (85 other kinases) | ... | < 50% |
Data in bold indicates "hits" selected for IC50 determination (>70% inhibition).
Dose-Response Analysis: Quantifying Potency
IC50 values were determined for the primary hits (SRC, ABL1, CDK2) for Cpd-OXA-PIP and the two comparator compounds.
Table 2: Comparative IC50 Values (nM) for Hit Kinases
| Compound | SRC (IC50, nM) | ABL1 (IC50, nM) | CDK2 (IC50, nM) |
| Cpd-OXA-PIP | 15 | 25 | 120 |
| Dasatinib | 1 | 1 | 35 |
| Staurosporine | 6 | 20 | 3 |
Quantifying Selectivity: The Selectivity Score (S-Score)
To provide an unbiased, quantitative measure of selectivity, we calculate the Selectivity Score (S-score). The S-score is defined as the number of kinases inhibited above a certain threshold, divided by the total number of kinases tested.[4][20] A lower S-score indicates higher selectivity. We will use S(1µM), representing the fraction of kinases inhibited by more than 70% at a 1 µM concentration.
Caption: Logical flow for calculating the Selectivity Score (S-score).
Table 3: Comparative Selectivity Scores (S-Score @ 1µM)
| Compound | Kinases Inhibited >70% (at 1 µM) | Total Kinases Tested | S(1µM) Score | Selectivity Profile |
| Cpd-OXA-PIP | 3 | 97 | 0.031 | Highly Selective |
| Dasatinib | 28 | 97 | 0.289 | Multi-Kinase Targeted |
| Staurosporine | 81 | 97 | 0.835 | Non-Selective |
Visualization: The Kinome Dendrogram
A powerful way to visualize selectivity is to map the inhibition data onto a phylogenetic tree of the human kinome. This representation immediately highlights which kinase families are targeted and which are spared.
Caption: Illustrative kinome map showing the selectivity of Cpd-OXA-PIP.
Discussion and Conclusion
The illustrative profiling of Cpd-OXA-PIP demonstrates a compound with a highly desirable "focused" selectivity profile. Based on our hypothetical data:
-
Potency: Cpd-OXA-PIP shows potent, double-digit nanomolar inhibition against the tyrosine kinases SRC and ABL1, and moderate potency against the cell-cycle kinase CDK2.
-
Selectivity: The compound is exceptionally selective. Its S(1µM) score of 0.031 is vastly superior to the clinical compound Dasatinib (0.289) and the tool compound Staurosporine (0.835). The kinome map visually confirms that its activity is restricted to very specific members of the TK and CMGC families, while sparing the wider kinome.
Expert Insights & Forward Path: The causality behind this hypothetical selectivity could lie in the specific conformation of the Cpd-OXA-PIP molecule, allowing it to exploit unique features in the active sites of SRC and ABL1 that are not present in other kinases like EGFR. The piperazine moiety may be forming a key hydrogen bond with a backbone residue, while the ethyl-oxadiazole group could be fitting into a specific hydrophobic pocket.
This profile suggests that Cpd-OXA-PIP could be a promising lead for indications where SRC or ABL1 are drivers, such as certain leukemias. The moderate activity against CDK2 would need to be monitored, but its ~10-fold lower potency compared to SRC/ABL1 suggests a reasonable therapeutic window could be achieved.
References
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Bamborough, P., & Drewry, D. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 7(12), 1557-1576. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). scanEDGE Kinase Assay Panel. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
Vitale, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6683. Retrieved from [Link]
-
Copeland, R. A. (2016). CHAPTER 2: New Screening Approaches for Kinases. Royal Society of Chemistry. Retrieved from [Link]
-
Tchou-Wong, K. M., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 8. Retrieved from [Link]
-
Schuffenhauer, A., et al. (2013). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 56(15), 6140-6151. Retrieved from [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]
-
Johnson, G. L., & Jalink, K. (2016). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 7, 363. Retrieved from [Link]
-
Abouzid, K. M., et al. (2019). 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. European Journal of Medicinal Chemistry, 183, 111607. Retrieved from [Link]
-
Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Methylpiperazine-containing pre-clinical kinase inhibitors. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]
-
Unadkat, V., et al. (2022). 1,2,4-oxadiazoles-based novel EGFR inhibitors. OncoTargets and Therapy, 15, 483-505. Retrieved from [Link]
-
Hu, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1019-1028. Retrieved from [Link]
-
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(25), 7512-7582. Retrieved from [Link]
-
Unadkat, V., et al. (2021). Rational design-aided discovery of novel 1,2,4-oxadiazole derivatives as potential EGFR inhibitors. Bioorganic Chemistry, 114, 105124. Retrieved from [Link]
-
El-Naggar, M., et al. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 211-224. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Retrieved from [Link]
-
Sławiński, J., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(12), 2333. Retrieved from [Link]
-
Efferth, T., et al. (2023). Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. Molecules, 28(15), 5720. Retrieved from [Link]
-
PamGene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]
-
NextSDS. (n.d.). 1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine. Retrieved from [Link]
-
PubMed. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Retrieved from [Link]
-
MDPI. (2025). Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. Retrieved from [Link]
-
ScienceOpen. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2001). Binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones and a trisimidazoline base. Retrieved from [Link]
Sources
- 1. Kinase Activity Assays [promega.com]
- 2. Kinase Product Solutions [discoverx.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Promega ADP-Glo Kinase Assay 100,000 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. assayquant.com [assayquant.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. youtube.com [youtube.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. researchgate.net [researchgate.net]
Reproducibility of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Analytical Methods: A Comprehensive Comparison Guide
Executive Summary
The accurate quantification of complex pharmaceutical intermediates requires analytical methods that balance sensitivity, throughput, and rigorous reproducibility. 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (CAS: 1251101-02-6) presents a unique analytical challenge: it combines a highly basic secondary amine within a piperazine ring and a 1,2,4-oxadiazole moiety, resulting in high polarity and weak native UV absorbance[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the three dominant analytical platforms for this compound: LC-MS/MS , HPLC-UV (with derivatization) , and UHPLC-FLD . This guide bypasses generic protocols, focusing instead on the causality behind chromatographic behavior, providing self-validating experimental frameworks to ensure your method development is robust, reproducible, and compliant with stringent quality standards.
Analyte Profiling & Mechanistic Challenges
To achieve reproducible results, the analytical method must be tailored to the molecule's physicochemical realities.
-
Lack of Strong Chromophore: The aliphatic piperazine ring absorbs weakly at ~205 nm. While the oxadiazole ring provides minor UV activity, direct HPLC-UV analysis at low concentrations suffers from poor signal-to-noise (S/N) ratios and baseline drift.
-
Silanol Interactions (Peak Tailing): The secondary amine is highly basic (pKa ~9.7). On standard silica-based C18 columns, this nitrogen acts as a hydrogen bond donor/acceptor with residual surface silanols, causing severe peak tailing. Variable peak shapes directly destroy run-to-run reproducibility.
To circumvent these issues, laboratories must choose between direct mass-based detection (LC-MS/MS) or chemical modification (pre-column derivatization)[2].
Fig 1: Decision matrix for selecting the optimal analytical workflow based on sensitivity needs.
Quantitative Performance Comparison
The following table synthesizes the performance metrics of the three primary methodologies when applied to piperazine-derivative analysis. Data is aggregated from validated pharmaceutical methodologies[2][3].
| Metric | LC-MS/MS (Direct) | HPLC-UV (NBD-Cl Deriv.) | UHPLC-FLD (Dansyl Deriv.) |
| Primary Advantage | Ultimate sensitivity, no prep | Low instrument cost | High selectivity & sensitivity |
| Sample Prep Complexity | Low (Dilute & Shoot) | High (Incubation & Quench) | High (SPE Cleanup often req.) |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | ~30 µg/mL (ppm) | 0.5 - 1.2 µg/kg |
| Reproducibility (%RSD) | < 2.0% | < 1.5% | < 3.0% |
| Linear Dynamic Range | 3 to 4 orders of magnitude | 2 orders of magnitude | 3 orders of magnitude |
| Analysis Time per Run | 5 - 8 minutes | 15 - 20 minutes | 10 - 12 minutes |
Self-Validating Experimental Protocols
To guarantee reproducibility, a protocol must be a self-validating system. This means incorporating internal standards, specific column chemistries, and precise pH controls that inherently correct for systemic variations.
Method A: Direct LC-MS/MS Analysis (The Gold Standard for Sensitivity)
This method leverages Electrospray Ionization (ESI) in positive mode. Because the piperazine nitrogen readily accepts a proton, ESI+ yields exceptional ionization efficiency[2][4].
Causality in Design: We utilize a high-strength silica (HSS) T3 column rather than a standard C18. The T3 phase is designed to retain polar basic compounds in highly aqueous mobile phases without phase collapse, and its proprietary endcapping shields the piperazine from residual silanols, ensuring sharp, reproducible peaks.
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 μm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7 ensures >99% protonation of the piperazine).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 4.0 min: Linear ramp to 95% B
-
4.0 - 5.0 min: Hold at 95% B
-
5.0 - 6.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
MS Parameters (ESI+ MRM):
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 400°C
-
Self-Validation Step: Always use a deuterated internal standard (e.g., Piperazine-d8) to correct for matrix-induced ion suppression.
-
Fig 2: ESI+ MRM fragmentation pathway ensuring high specificity and reproducibility.
Method B: HPLC-UV with NBD-Cl Pre-Column Derivatization
When LC-MS/MS is unavailable, derivatization is mandatory to achieve an LOD below 1 mg/mL. NBD-Cl (4-chloro-7-nitrobenzofurazan) reacts specifically with primary and secondary amines to form highly stable, UV-active (and fluorescent) adducts.
Causality in Design: The derivatization reaction is highly pH-dependent. If the pH is too low, the piperazine is protonated and non-nucleophilic; if too high, NBD-Cl hydrolyzes into NBD-OH, creating massive background interference. A strict borate buffer at pH 9.0 is the critical control point for reproducibility.
-
Reagent Preparation: Prepare NBD-Cl at 2.0 mg/mL in anhydrous methanol. Prepare 0.1 M Borate buffer adjusted to pH 9.0.
-
Derivatization Reaction:
-
Combine 100 µL of sample/standard with 50 µL of Borate buffer (pH 9.0).
-
Add 100 µL of NBD-Cl reagent.
-
Vortex and incubate in a dark thermoshaker at 60°C for exactly 20 minutes.
-
Self-Validation Step (Quenching): Immediately add 50 µL of 0.1 M HCl to drop the pH, stopping the reaction and preventing NBD-Cl hydrolysis.
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 μm).
-
Mobile Phase: Isocratic Water/Methanol (40:60, v/v).
-
Detection: UV at 340 nm. (The derivatized complex shifts the absorbance maximum away from the noisy 200-220 nm region).
-
Expert Insights on Method Reproducibility
Achieving a %RSD of < 2.0% across different days and different analysts requires understanding the hidden variables in piperazine analysis:
-
Carryover Mitigation: Piperazine derivatives are notorious for sticking to stainless steel injector needles and PEEK tubing. Actionable Fix: Implement a strong needle wash consisting of Methanol:Water:Formic Acid (50:40:10) to disrupt ionic interactions in the autosampler.
-
Derivatization Kinetics: In Method B, the NBD-Cl reaction is time- and temperature-sensitive. Reproducibility plummets if samples are left on the autosampler at room temperature for varying lengths of time before injection. Actionable Fix: Always utilize a chilled autosampler (4°C) post-quench to freeze the reaction kinetics.
-
Matrix Effects in LC-MS: If analyzing this compound in biological matrices or complex API mixtures, early-eluting salts will suppress the ESI signal. Actionable Fix: Ensure the gradient holds at 5% B long enough (at least 1 minute) to divert unretained salts to waste before the analyte elutes[2][3].
References
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. National Institutes of Health (NIH). Available at:[2]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. QASCF. Available at:[3]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at:
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at:
Sources
Structural activity relationship (SAR) comparison of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
As a Senior Application Scientist, evaluating a chemical building block requires looking beyond its basic 2D structure. We must analyze its vectorial trajectory, physicochemical properties, and how it behaves within a biological system. 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (CAS 1251101-02-6) is a highly privileged scaffold in modern medicinal chemistry[1]. It seamlessly integrates the metabolic stability of a 1,2,4-oxadiazole ring with the versatile functionalization potential of a piperazine moiety[2].
This guide provides an objective, in-depth Structural Activity Relationship (SAR) comparison of this scaffold against common alternatives, equipping drug development professionals with the mechanistic rationale needed for lead optimization in oncology, antimicrobial, and CNS therapeutic programs.
Pharmacophore Deconstruction & Mechanistic Rationale
The conjugation of a 1,2,4-oxadiazole with a piperazine ring is not arbitrary; it is a deliberate bioisosteric strategy[2][3].
-
The 1,2,4-Oxadiazole Core: Traditionally used as a bioisostere for esters and amides, this five-membered heterocycle resists enzymatic hydrolysis while maintaining critical hydrogen-bond acceptor properties[4][5]. It is highly prevalent in drugs targeting the central nervous system (CNS) and oncology targets like EGFR[6][7].
-
The 3-Ethyl Substitution: The alkyl chain at the 3-position fine-tunes the lipophilicity (LogP) of the molecule. An ethyl group provides a superior balance for blood-brain barrier (BBB) penetration compared to a methyl group, without introducing the severe steric clashes associated with bulky aryl or tert-butyl groups[5][7].
-
The Piperazine Ring: Piperazine acts as a highly soluble, basic vector. Its secondary amine serves as an ideal nucleophilic anchor for late-stage functionalization (e.g., amide coupling, reductive amination), while its basicity allows for easy salt formation (e.g., HCl salts) to improve oral bioavailability[2][8].
-
The Ethyl Linker (-CH(CH3)-): Unlike a flexible methylene (-CH2-) linker, the branched ethyl linker introduces a chiral center and restricts bond rotation. This reduces the entropic penalty upon target binding, often leading to higher receptor affinity[4].
Fig 1. Pharmacophore deconstruction and SAR logic of the oxadiazole-piperazine scaffold.
SAR Comparison: Evaluating Structural Alternatives
When optimizing a lead compound, substituting specific regions of this scaffold can drastically alter both pharmacodynamics and pharmacokinetics. Below is a comparative analysis of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine against its structural analogs, synthesizing data from recent antimicrobial and anticancer SAR studies[8][9][10].
Table 1: Comparative SAR Profile of Scaffold Alternatives
| Structural Modification | Target/Application | Physicochemical Impact | Biological Efficacy Shift (Relative) | Causality & Mechanistic Insight |
| Baseline: 3-Ethyl + Piperazine | Broad-spectrum (CNS, Oncology) | Balanced LogP, High aqueous solubility | Baseline (1x) | Optimal balance of lipophilic efficiency (LipE) and target engagement. |
| Alt 1: 3-Methyl substitution | Antimicrobial (S. aureus) | Decreased LogP, reduced steric bulk | Decreased potency (MIC increases 2-4x) | Shorter alkyl chains fail to fully occupy hydrophobic sub-pockets in bacterial cell wall targets[9]. |
| Alt 2: 3-Aryl substitution | Anticancer (EGFR, Tubulin) | Increased LogP, high steric bulk | Increased cytotoxicity (IC50 drops by ~5x) | Aryl groups enable π−π stacking with aromatic residues in kinase domains, but drastically reduce aqueous solubility[5][6]. |
| Alt 3: Piperidine replacement | CNS (AChE inhibition) | Loss of one H-bond acceptor, higher pKa | Variable (Often reduces off-target effects) | Replacing piperazine with piperidine removes the distal nitrogen, increasing lipophilicity but losing a critical vector for hydrogen bonding[2][7]. |
| Alt 4: Methylene (-CH2-) linker | Broad-spectrum | Increased flexibility | Decreased target affinity (Kd increases) | Increased flexibility leads to a higher entropic penalty upon binding to rigid receptor pockets. |
Experimental Methodology: Self-Validating Functionalization Protocol
To leverage this compound in drug discovery, it is typically coupled with a proprietary carboxylic acid to generate a final drug candidate. The following protocol describes a highly efficient, self-validating amide coupling workflow.
Causality Check: We utilize HATU as the coupling reagent because it forms a highly reactive 7-aza-HOBt active ester, which is critical for overcoming the steric hindrance introduced by the branched ethyl linker adjacent to the piperazine ring.
Step-by-Step Amide Coupling & Validation
-
Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.
-
Validation: A color change (typically to pale yellow) indicates the formation of the active ester.
-
-
Coupling: Add 1.1 eq of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine [1] to the reaction mixture. Stir for 2–4 hours at room temperature.
-
Causality: The secondary amine of the piperazine acts as the nucleophile. The excess DIPEA ensures the piperazine remains deprotonated and reactive.
-
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Self-Validation (QC): Analyze the crude mixture via LC-MS. The target mass should reflect [M+H]+ of the coupled product. The absence of the unreacted piperazine mass ( m/z≈211.15 )[11] confirms reaction completion.
-
Purification: Purify via reverse-phase Prep-HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final compound as a TFA salt.
Fig 2. Self-validating synthetic and QC workflow for piperazine functionalization.
Conclusion
The 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine scaffold is a masterclass in structural balance. By utilizing a 1,2,4-oxadiazole ring, researchers bypass the metabolic liabilities of traditional amides[5]. The 3-ethyl substitution provides the exact lipophilic bump needed for cellular permeability without the steric bulk of aryl groups, while the conformationally restricted ethyl linker ensures the piperazine vector is projected into target binding pockets with minimal entropic loss[4]. For programs struggling with lead compounds that suffer from poor aqueous solubility or rapid plasma clearance, grafting this specific scaffold is a highly validated optimization strategy.
Sources
- 1. nextsds.com [nextsds.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PubChemLite - 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (C10H18N4O) [pubchemlite.lcsb.uni.lu]
Independent validation of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine binding kinetics
A Senior Application Scientist's Guide to the Rigorous Kinetic Characterization of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The journey of a novel small molecule from initial synthesis to a potential therapeutic candidate is paved with rigorous validation at every step. A critical milestone in this process is the quantitative characterization of its binding kinetics to its biological target. This guide provides an in-depth framework for the independent validation of the binding kinetics of a novel compound, using the example of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine .
Due to the novelty of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, its biological target is not yet publicly characterized. However, its structural motifs, namely the piperazine and 1,2,4-oxadiazole rings, are prevalent in a class of enzyme inhibitors known as kinase inhibitors[1][2]. The piperazine moiety, in particular, is a common feature in kinase inhibitors, where it often serves as a versatile linker and can form crucial interactions within the ATP-binding pocket of the kinase[1][3][4]. Therefore, for the purpose of this guide, we will hypothesize that 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is an inhibitor of the Abelson (Abl) tyrosine kinase , a well-characterized enzyme implicated in various cancers[5][6].
This guide will compare and contrast three gold-standard biophysical techniques for kinetic analysis: Surface Plasmon Resonance (SPR) , Bio-Layer Interferometry (BLI) , and Isothermal Titration Calorimetry (ITC) . We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and discuss the rationale behind key experimental design choices. As a point of comparison, we will reference the well-characterized Abl kinase inhibitor, Imatinib , throughout this guide[7][8].
The Importance of Independent Kinetic Validation
Relying on a single method for determining binding kinetics can be misleading. Independent validation using orthogonal techniques is crucial for several reasons:
-
Confidence in Results: Agreement between different methods provides high confidence in the determined kinetic parameters (kₐ, kₔ, and K₋).
-
Identifying Artifacts: Each technique has its own potential for artifacts. What might appear as a genuine binding event in one assay could be revealed as an artifact (e.g., aggregation, non-specific binding) in another.
-
Comprehensive Understanding: Different techniques provide complementary information. For instance, while SPR and BLI directly measure association and dissociation rates, ITC provides a complete thermodynamic profile of the interaction[9][10].
Comparative Overview of Key Techniques
| Technique | Principle | Key Parameters Measured | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Change in refractive index at a sensor surface upon mass accumulation. | kₐ (association rate), kₔ (dissociation rate), K₋ (dissociation constant) | High sensitivity, real-time data, high throughput capabilities[11][12]. | Requires immobilization of one binding partner, potential for mass transport limitations, sensitive to buffer composition changes. |
| Bio-Layer Interferometry (BLI) | Change in the interference pattern of white light reflected from a biosensor tip upon mass accumulation[5][6]. | kₐ, kₔ, K₋ | Real-time data, fluidics-free system reduces clogging issues, high throughput[5][6]. | Generally less sensitive than SPR, can be susceptible to non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event[9][10]. | K₋, ΔH (enthalpy), n (stoichiometry), ΔS (entropy) | Label-free, solution-based (no immobilization), provides a complete thermodynamic profile[9][10]. | Lower throughput, requires higher sample concentrations, does not directly measure kinetic rates. |
Experimental Design & Protocols
Hypothetical Target and Comparator
-
Target: Recombinant human Abl kinase domain (purified).
-
Test Compound: 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine.
-
Comparator Compound: Imatinib.
Diagram: General Workflow for Kinetic Validation
Caption: General workflow for the independent validation of small molecule binding kinetics.
Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a highly sensitive technique that measures changes in the refractive index on a sensor surface as molecules bind and dissociate[8]. The choice of immobilization strategy is critical. For kinases, direct amine coupling can sometimes lead to denaturation or obscure the active site. A more robust method is to use a capture-based approach with a biotinylated kinase, which ensures a more uniform orientation of the protein[13][14].
Trustworthiness: To ensure the data is trustworthy, several controls are essential. A reference channel with an irrelevant protein or no protein at all is used to subtract non-specific binding and bulk refractive index changes. Running a buffer-only injection (a "zero-concentration" analyte) is also crucial for double referencing.
Detailed SPR Protocol
-
Immobilization of Abl Kinase:
-
Use a streptavidin-coated sensor chip.
-
Inject biotinylated Abl kinase over one flow cell until the desired immobilization level is reached (typically 1000-2000 Resonance Units, RU).
-
The adjacent flow cell is left as a reference.
-
-
Analyte Preparation:
-
Prepare a dilution series of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine and Imatinib in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should typically span from 0.1 to 100 times the expected K₋.
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over both the active and reference flow cells for a set association time (e.g., 120 seconds).
-
Follow with a dissociation phase where only running buffer flows over the sensor chip (e.g., 300 seconds).
-
Between each analyte injection, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if the interaction is reversible.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and K₋[8].
-
Diagram: SPR Experimental Workflow
Caption: From raw ITC data to thermodynamic parameters.
Data Summary and Interpretation
The kinetic and thermodynamic data obtained from the three techniques should be compiled and compared.
| Parameter | SPR | BLI | ITC | Imatinib (Literature) |
| kₐ (M⁻¹s⁻¹) | Experimental Value | Experimental Value | N/A | ~1 x 10⁵ - 1 x 10⁶ |
| kₔ (s⁻¹) | Experimental Value | Experimental Value | N/A | ~1 x 10⁻³ - 1 x 10⁻⁴ |
| K₋ (nM) | Calculated (kₔ/kₐ) | Calculated (kₔ/kₐ) | Direct Measurement | ~10-100 nM [7][15] |
| ΔH (kcal/mol) | N/A | N/A | Experimental Value | Available from literature |
| n (stoichiometry) | N/A | N/A | Experimental Value | ~1 |
Interpretation of Results:
-
Concordance: Do the K₋ values from SPR, BLI, and ITC agree within a reasonable margin (e.g., 3-5 fold)? Strong agreement across these orthogonal methods provides high confidence in the data.
-
Comparison to Imatinib: How do the kinetic parameters of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine compare to those of Imatinib? Is the on-rate faster or slower? Is the off-rate faster or slower? A slower off-rate (longer residence time) can sometimes be a desirable property for a drug candidate.[7]
-
Thermodynamic Signature: The ITC data will reveal the driving forces of the binding interaction. Is the binding enthalpy-driven (favorable ΔH) or entropy-driven (favorable TΔS)? This information can be valuable for structure-activity relationship (SAR) studies.
Conclusion
The independent validation of binding kinetics is a non-negotiable step in the characterization of a novel compound. By employing a multi-pronged approach using SPR, BLI, and ITC, researchers can build a robust and reliable kinetic and thermodynamic profile for their molecule of interest. This comprehensive dataset is essential for making informed decisions in lead optimization and for advancing a compound through the drug discovery pipeline. This guide provides a framework for such a study, using the hypothetical Abl kinase inhibitor 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine as a practical example.
References
-
Bio-layer interferometry - Wikipedia. [Link]
-
Biolayer Interferometry (BLI) | Center for Macromolecular Interactions - Harvard University. [Link]
-
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]
-
Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance. PNAS. [Link]
-
Isothermal Titration Calorimetry: Principles and Applications | Request PDF - ResearchGate. [Link]
-
Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. [Link]
-
What are Abl family inhibitors and how do they work? [Link]
-
High Throughput Surface Plasmon Resonance: Why It Matters - Carterra. [Link]
-
Mutation in Abl kinase with altered drug binding kinetics indicates a novel mechanism of imatinib resistance - bioRxiv.org. [Link]
-
How does SPR work in Drug Discovery? - deNOVO Biolabs. [Link]
-
Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC - NIH. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [Link]
-
(PDF) Mutation in Abl kinase with altered drug binding kinetics indicates a novel mechanism of imatinib resistance - ResearchGate. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
Imatinib disassembles the regulatory core of Abelson kinase by binding to its ATP site and not by binding to its myristoyl pocket - PMC. [Link]
-
Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]
-
ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS - Biocompare. [Link]
-
Determining enzyme kinetics via isothermal titration calorimetry - PubMed. [Link]
-
Characterization of antiviral compounds using Bio-Layer Interferometry - bioRxiv. [Link]
-
Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC - NIH. [Link]
-
Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - JoVE. [Link]
-
Biolayer Interferometry for DNA Protein Interactions V.2 - Protocols.io. [Link]
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Radiations. [Link]
-
High-Throughput Kinase Assay Based on Surface Plasmon Resonance. [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. [Link]
-
Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Abl family inhibitors and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioradiations.com [bioradiations.com]
- 15. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Disposal of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, a heterocyclic compound likely utilized in drug discovery and development. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon the known hazards of its constituent chemical classes—1,2,4-oxadiazoles and piperazine derivatives—and established principles of hazardous waste management. Adherence to these procedures is critical for personnel safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile: A Precautionary Approach
In the absence of specific toxicological data, a conservative approach is mandatory. The known hazard classifications for 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine indicate several risks that directly inform disposal procedures.[1]
| Hazard Classification | GHS Category | Rationale for Disposal Protocol |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warrants handling with full Personal Protective Equipment (PPE) to prevent accidental exposure. Waste must be securely contained to prevent release into the environment. |
| Skin Irritation | Category 2 | Direct skin contact must be avoided. All contaminated materials, including gloves and labware, must be disposed of as hazardous waste. |
| Serious Eye Damage | Category 1 | Requires stringent eye protection during handling and disposal. Any potential for splashing must be mitigated. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Underscores the importance of preventing inhalation of any dust or aerosols. All handling and disposal steps should be performed in a well-ventilated area, preferably a fume hood. |
The 1,2,4-oxadiazole ring is a stable heterocyclic motif found in many biologically active compounds.[2][3][4] While generally stable, the overall hazard profile of the molecule is significantly influenced by the piperazine group. Piperazine and its derivatives are known to be corrosive and can cause severe skin burns, eye damage, and respiratory sensitization.[5][6][7][8] Therefore, treating this compound as hazardous is a necessary and prudent measure.
The Disposal Workflow: A Step-by-Step Protocol
The following procedure outlines the necessary steps for the safe disposal of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine from the point of generation to its final removal by a licensed waste management service.
Step 1: Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before initiating any disposal-related tasks, ensure you are in a well-ventilated area, ideally within a certified chemical fume hood.[9] The minimum required PPE includes:
-
Eye Protection : Chemical safety goggles and a face shield.[5][10]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves. Gloves should be inspected for integrity before each use.[10]
-
Body Protection : A laboratory coat.[9]
-
Respiratory Protection : If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is required.[10]
Step 2: Waste Segregation and Classification
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
Waste Classification : This compound should be classified as a non-halogenated organic waste .
-
Incompatible Materials : Do not mix this waste with strong oxidizing agents, strong acids, or acid chlorides.[5] Keep it separate from aqueous waste streams.
Step 3: Container Selection and Labeling
The integrity of the waste containment is paramount.
-
Container Choice : Use a clean, leak-proof, and clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[5][11] The container must have a secure, tight-fitting lid.[5]
-
Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE ".[12] The label must also include:
-
The full chemical name: "1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine".
-
The approximate quantity or concentration.
-
The date of accumulation.
-
The appropriate GHS hazard pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark).
-
Step 4: Waste Collection and Transfer
-
Solid Waste : Carefully transfer the solid compound into the designated waste container. Use tools that will not generate significant dust.
-
Liquid Waste : If the compound is in solution, absorb the liquid with an inert material like vermiculite or sand before placing it in the solid waste container.[10]
-
Contaminated Materials : All materials that have come into contact with the compound, including gloves, weighing papers, pipette tips, and contaminated labware, must be considered hazardous waste and placed in the same container.[5]
Step 5: Storage and Final Disposal
-
Storage : Securely close the waste container and store it in a designated, well-ventilated secondary containment area.[5] This area should be away from incompatible materials.[5]
-
Professional Disposal : Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10] The recommended method for final disposal is high-temperature incineration at an approved facility.[5] Do not dispose of this chemical down the drain or in regular trash. [5][13]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine.
Caption: Disposal workflow for 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate : Ensure the area is well-ventilated.
-
PPE : Before cleaning, don the appropriate personal protective equipment as outlined above.
-
Contain & Absorb : For liquid spills, cover and absorb the material with a non-reactive absorbent like vermiculite, sand, or a chemical spill kit.[10] For solid spills, carefully sweep or scoop the material to avoid generating dust.[14]
-
Collect : Place all contaminated absorbent and cleaning materials into a labeled hazardous waste container.[14]
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[14]
By adhering to this comprehensive disposal guide, researchers can ensure the safe management of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, upholding the highest standards of laboratory safety and environmental responsibility.
References
- BenchChem. (n.d.). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting.
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives.
- BenchChem. (n.d.). Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- National Center for Biotechnology Information. (n.d.). Management of Chemicals - Prudent Practices in the Laboratory.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- BenchChem. (n.d.). Application Notes and Protocols for the Safe Disposal of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine Waste.
- NextSDS. (n.d.). 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine.
- Antibodies. (n.d.). Piperazine.
- MDPI. (2024, September 30). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
- PMC. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- PubMed. (n.d.). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.
- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
Sources
- 1. nextsds.com [nextsds.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
